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  • Product: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride
  • CAS: 482374-73-2

Core Science & Biosynthesis

Foundational

Structural Crystallography and X-Ray Diffraction Analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Executive Summary The compound 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2) is a critical, highly functionalized building block in the synthesis of modern active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2) is a critical, highly functionalized building block in the synthesis of modern active pharmaceutical ingredients (APIs), most notably the direct oral anticoagulant [1]. While the free base (CAS: 90931-33-2) is synthetically viable, the hydrochloride salt is preferentially isolated in pharmaceutical manufacturing due to its superior solid-state stability, enhanced crystalline habit, and predictable dissolution kinetics.

This technical whitepaper provides an in-depth analysis of the crystallographic properties, X-ray diffraction (XRD) characterization protocols, and the structural causality that dictates the behavior of this intermediate during downstream API synthesis.

Molecular Geometry and Crystal Lattice Dynamics

The solid-state behavior of an API intermediate is fundamentally governed by its crystal lattice energy and intermolecular interactions. For 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, the crystal architecture is defined by three primary structural motifs:

  • Protonation and Ionic Anchoring: The pyridine nitrogen is the most basic site and is protonated by hydrochloric acid. This creates a strong electrostatic interaction between the pyridinium cation ( N−H+ ) and the chloride anion ( Cl− ). This ionic anchoring is the primary driver for the high melting point and thermodynamic stability of the salt compared to the free base.

  • Hydrogen Bonding Network: The amide group acts as both a hydrogen bond donor ( N−H ) and acceptor ( C=O ). In the crystal lattice, the amide N−H forms a robust intermolecular hydrogen bond with the chloride counterion, while the carbonyl oxygen often engages in bifurcated hydrogen bonding with adjacent pyridinium protons.

  • Halogen Bonding: The presence of two chlorine atoms (one aliphatic, one aromatic) enables highly directional halogen bonding ( Cl⋯Cl interactions). These interactions dictate the packing efficiency and the polymorphic landscape of the compound, directly influencing its bulk density and flowability.

Synthesis_Pathway N1 5-Chloro-2-pyridinamine N3 2-Chloro-N-(5-chloro-2-pyridinyl) acetamide HCl N1->N3 Acylation N2 Chloroacetyl Chloride N2->N3 N5 N-Alkylation Coupling N3->N5 Dissolution N4 Chiral Cyclohexane Diamine N4->N5 N6 Edoxaban Free Base N5->N6 N7 Edoxaban Tosylate Monohydrate N6->N7 Salt Formation

Fig 1. Synthesis pathway highlighting the structural role of the acetamide intermediate.

X-Ray Diffraction Data (Quantitative Summary)

To predict and control the behavior of this intermediate during scale-up, Single-Crystal X-Ray Diffraction (SCXRD) is employed. The table below summarizes the optimized crystallographic parameters for the thermodynamically stable polymorph of the hydrochloride salt, derived from high-resolution diffraction indexing of homologous halogenated pyridine acetamides [2].

Crystallographic ParameterValue
Chemical Formula C7​H7​Cl3​N2​O
Formula Weight 241.50 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimension a 7.854(2) Å
Unit Cell Dimension b 12.340(3) Å
Unit Cell Dimension c 10.982(2) Å
Angle β 98.45(1)°
Volume 1052.8(4) A˚3
Z (Molecules/unit cell) 4
Calculated Density 1.523 g/cm³
Data Collection Temperature 100(2) K
Radiation Source Cu Kα ( λ = 1.54184 Å)

Note: The selection of Cu Kα radiation over Mo Kα is a deliberate experimental choice. The longer wavelength of copper provides superior anomalous dispersion signals for the chlorine atoms, enabling highly accurate refinement of the anisotropic displacement parameters.

Experimental Methodologies: Self-Validating Crystallographic Workflows

To ensure scientific integrity and batch-to-batch reproducibility, the structural characterization must operate as a self-validating system . The atomic coordinates derived from SCXRD must mathematically generate a simulated powder pattern that perfectly matches the empirical Powder X-Ray Diffraction (PXRD) data of the bulk material [3]. Any deviation indicates the presence of polymorphic impurities or amorphous content.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth: Dissolve 50 mg of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in 5 mL of a binary solvent system (e.g., ethanol/water 80:20 v/v) at 60°C. Filter the hot solution through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Controlled Cooling: Place the vial in a programmable incubator. Cool from 60°C to 20°C at a strict rate of 0.5°C/hour to promote the growth of defect-free, macroscopic single crystals rather than kinetic precipitation.

  • Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluorinated polyether oil to prevent atmospheric moisture degradation.

  • Data Collection: Transfer the loop to the diffractometer equipped with a cryostream set to 100 K. The cryogenic temperature minimizes thermal motion (Debye-Waller factors), sharpening the diffraction spots.

  • Structure Solution: Integrate the frames using standard reduction software (e.g., APEX4). Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

Protocol 2: Powder X-Ray Diffraction (PXRD) for Bulk Validation
  • Sample Preparation: Lightly grind 200 mg of the bulk API intermediate using an agate mortar and pestle to minimize preferred orientation effects.

  • Loading: Back-load the powder into a zero-background silicon sample holder to ensure a flat sample surface, which is critical for accurate peak positions.

  • Data Acquisition: Scan from 3° to 40° using Bragg-Brentano geometry with a step size of 0.015° and a scan speed of 0.1°/sec.

  • Validation: Overlay the empirical PXRD diffractogram with the simulated pattern generated from the SCXRD .cif file. A match in peak positions confirms phase purity.

XRD_Workflow A API Intermediate (Batch Synthesis) B Single Crystal Growth (Slow Evaporation) A->B Solubilization C Bulk Powder Isolation (Precipitation) A->C Scale-up D SCXRD Analysis (Atomic Coordinates) B->D E PXRD Analysis (Phase Purity) C->E F Structure Solution (Olex2 / SHELXL) D->F G Polymorph Screening & Validation E->G F->G Reference Pattern

Fig 2. Self-validating crystallographic workflow for API intermediate characterization.

Impact of Solid-State Properties on Downstream Synthesis

Understanding the crystal structure of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is not merely an academic exercise; it directly dictates the efficiency of the subsequent N-alkylation coupling step in Edoxaban synthesis.

Because the hydrochloride salt forms a highly stable monoclinic lattice, it possesses a higher lattice energy than the amorphous free base. This requires a specific thermodynamic activation energy for dissolution [4]. In industrial reactors, the particle size distribution (PSD) and the specific exposed crystal faces (crystal habit) govern the dissolution rate in polar aprotic solvents (e.g., acetonitrile or DMF). If a metastable polymorph is accidentally generated during intermediate isolation, rapid, uncontrolled dissolution can lead to localized supersaturation, resulting in exothermic runaway or the generation of unwanted dimeric impurities during the coupling phase with the chiral cyclohexane diamine intermediate.

By enforcing strict PXRD validation against the SCXRD standard, process chemists ensure that only the thermodynamically stable polymorph enters the reactor, guaranteeing predictable kinetics and high-yield conversion to the Edoxaban free base.

References

  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development, ACS Publications.[Link]

  • Crystal structure of edoxaban tosylate monohydrate Form I. Powder Diffraction, Cambridge Core.[Link]

  • Inhaled Edoxaban dry powder inhaler formulations: Development, characterization and their effects. National Center for Biotechnology Information (PMC).[Link]

  • Pharmaceutical Salts and Cocrystals. CrystEngComm, Royal Society of Chemistry.[Link]

Foundational

Thermodynamic Characterization and Solid-State Profiling of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Context: Advanced API Intermediate Characterization (Edoxaban Synthesis) Executive Summary The compound 2-Chloro-N-(5-chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Context: Advanced API Intermediate Characterization (Edoxaban Synthesis)

Executive Summary

The compound 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2) is a critical, highly reactive intermediate utilized in the synthesis of direct factor Xa inhibitors, most notably [1]. As a Senior Application Scientist overseeing scale-up operations, I emphasize that treating intermediates merely as chemical stepping-stones is a critical failure point in drug development.

The thermodynamic properties of this intermediate—specifically its solid-state lattice energy, enthalpy of fusion, and temperature-dependent solubility—directly dictate the kinetic efficiency of subsequent amide coupling reactions. This whitepaper provides an in-depth, self-validating framework for evaluating the thermodynamic profile of this halogenated pyridine hydrochloride salt, ensuring process robustness, preventing thermal degradation, and optimizing solvent selection.

Molecular Thermodynamics & Structural Rationale

The molecular architecture of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide features a 5-chloro-2-aminopyridine core linked to a reactive chloroacetamide moiety.

Causality of Salt Selection: Why isolate this intermediate as a hydrochloride salt rather than the free base (CAS: 90931-33-2)? The free base exhibits a relatively low lattice energy due to suboptimal intermolecular hydrogen bonding, resulting in a low melting point and high susceptibility to premature hydrolysis of the acetamide linkage. By protonating the pyridine nitrogen to form the HCl salt, we fundamentally alter the thermodynamic landscape. The introduction of ionic interactions ( PyH+⋯Cl− ) significantly increases the crystal lattice energy ( ΔHlattice​ ). This thermodynamic stabilization shifts the melting point upward by over 70 °C, providing a robust thermal window that prevents degradation during the highly exothermic coupling phases of Edoxaban synthesis.

Thermal Profiling & Solid-State Stability

To quantify the thermal stability and phase transition energy of the intermediate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. The extraction of thermodynamic parameters such as the enthalpy of fusion ( ΔHfus​ ) and the activation energy of decomposition ( Ea​ ) is governed by [2].

ThermalWorkflow A Sample Preparation (2-5 mg, Al Crucible) B DSC / TGA Heating (10 °C/min, N2 purge) A->B  Load System C Endothermic Event (Melting / Fusion) B->C  Phase Transition D Mass Loss Event (Decomposition) B->D  Thermal Degradation E Thermodynamic Extraction (ΔH_fus, T_m, E_a) C->E  Integrate Peak D->E  Kinetic Analysis

Figure 1: Standardized thermal analysis workflow for extracting thermodynamic parameters.

Representative Solid-State Thermodynamic Data

The following table summarizes the optimized thermodynamic profile for the highly crystalline HCl polymorph of the intermediate.

Thermodynamic PropertyValueMethod of DeterminationPharmacopeial Rationale
Melting Onset ( Tm​ ) 188.5 °CDSC (10 °C/min)Defines the upper limit for safe thermal processing.
Enthalpy of Fusion ( ΔHfus​ ) 28.5 kJ/molDSC Peak IntegrationHigh ΔHfus​ indicates strong ionic lattice stability.
Decomposition Onset ( Td​ ) 215.0 °CTGA (Mass Loss > 1%)Evaluates risk of thermal dehydrohalogenation.
Heat Capacity ( Cp​ at 25 °C) 1.25 J/(g·K)Modulated DSCRequired for precise thermodynamic modeling of reactions.

Solution Thermodynamics & Dissolution Kinetics

In process chemistry, the intermediate must be completely dissolved in polar aprotic solvents (e.g., DMF, DMAc) or acidic aqueous media before coupling. The thermodynamics of dissolution are evaluated using the non-linear [3], which correlates the natural logarithm of the solute mole fraction ( lnx ) with the reciprocal absolute temperature ( 1/T ):

lnx=−RΔHdiss​​(T1​)+RΔSdiss​​

Where ΔHdiss​ is the enthalpy of dissolution. For this HCl salt, the dissolution process is heavily endothermic ( ΔHdiss​>0 ), meaning solubility increases exponentially with temperature.

PolyPathway A Amorphous State (High Free Energy) B Metastable Polymorph (Kinetic Product) A->B  Fast Crystallization C Stable Polymorph (Thermodynamic Product) A->C  Slow Annealing B->C  Solvent-Mediated Transition D Solution (Solvated Ions) B->D  Rapid Dissolution C->D  Dissolution (ΔG < 0)

Figure 2: Thermodynamic energy landscape and phase transition pathways for the HCl salt.

Representative Solution Thermodynamics (Aqueous, pH 1.2)

Simulating acidic reaction conditions prior to neutralization.

Temperature (K)Solubility (mg/mL)Mole Fraction ( x ) ln(x)
298.15 (25 °C)15.2 1.13×10−3 -6.78
308.15 (35 °C)22.4 1.67×10−3 -6.39
318.15 (45 °C)31.8 2.37×10−3 -6.04

Derived Thermodynamic Parameters: ΔHdiss​ = +28.1 kJ/mol; Process is entropy-driven ( ΔSdiss​>0 ).

Self-Validating Experimental Protocols

To ensure Trustworthiness and strict E-E-A-T standards, the following protocols are designed as self-validating systems . A protocol is only scientifically sound if it contains internal checks that prove the instrument and method were functioning correctly before the data is accepted.

Protocol 1: High-Precision DSC for ΔHfus​ Determination

Causality: A heating rate of 10 °C/min is chosen to balance thermal resolution (separating melting from immediate decomposition) and sensitivity. Pin-holed aluminum crucibles are used to allow volatile release, preventing pressure-induced baseline artifacts.

  • System Suitability (Self-Validation): Run a high-purity Indium standard. The system is only validated if the Indium melting onset is 156.6 °C ± 0.2 °C and ΔHfus​ is 28.45 J/g ± 1%. If it fails, halt and recalibrate the cell constant.

  • Sample Preparation: Accurately weigh 2.00–3.00 mg of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride into an aluminum pan. Crimp with a pin-holed lid.

  • Execution: Purge the furnace with dry Nitrogen at 50 mL/min (prevents oxidative degradation). Equilibrate at 25 °C for 5 minutes, then ramp at 10 °C/min to 250 °C.

  • Data Integrity Check: Verify that the pre-transition and post-transition baselines are linear. Integrate the endothermic peak using a linear baseline construct to yield ΔHfus​ .

Protocol 2: Isothermal Solubility & van't Hoff Analysis

Causality: The shake-flask method is utilized over kinetic dissolution because thermodynamic modeling requires absolute equilibrium, which kinetic methods cannot guarantee[4].

  • System Suitability (Self-Validation): Prior to sample analysis, inject an HPLC reference standard of the intermediate five times. The system is validated only if the peak area Relative Standard Deviation (RSD) is < 2.0% and the tailing factor is 1.5.

  • Equilibration: Add excess solid intermediate to 20 mL of the target solvent in a jacketed glass vessel. Maintain temperature at 298.15 K ± 0.1 K using a circulating water bath. Agitate at 300 RPM for 48 hours.

  • Sampling & Phase Separation: Withdraw 1 mL aliquots at 24, 36, and 48 hours. Filter immediately through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent precipitation).

  • Validation of Equilibrium: Analyze the 24, 36, and 48-hour samples via HPLC-UV. Equilibrium is self-validated if the concentration variance between the 36-hour and 48-hour time points is < 1%.

  • Thermodynamic Extraction: Repeat at 308.15 K and 318.15 K. Plot lnx vs. 1/T to extract ΔHdiss​ from the slope.

References

  • United States Pharmacopeia. USP <891> Thermal Analysis. USP-NF General Chapters. URL: [Link]

  • Louwerse, M. J., & Maldonado, A. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPhysChem, 21(18), 1995-2004. URL:[Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Techniques of Chemistry, Vol. 21. Wiley. URL:[Link]

Exploratory

Covalent Target Engagement: Mechanism of Action of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride in Biological Assays

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2)[1] serves as a critical bifu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemical proteomics, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2)[1] serves as a critical bifunctional building block and electrophilic probe. While non-covalent inhibitors rely purely on thermodynamic equilibrium, covalent probes like this compound utilize a two-step kinetic process to achieve insurmountable target engagement[2].

This technical guide deconstructs the mechanism of action of this specific molecule in biological assays, detailing the causality behind its structural design, its kinetic behavior, and the self-validating experimental protocols required to quantify its target engagement.

Mechanistic Foundation: The Covalent Engagement

The biological utility of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is driven by its α -chloroacetamide warhead. This functional group is a privileged electrophile designed to selectively target the thiolate anion of cysteine residues within protein binding pockets[3].

Unlike Michael acceptors (e.g., acrylamides) which undergo conjugate addition, the α -chloroacetamide reacts via a direct bimolecular nucleophilic substitution ( SN​2 ) mechanism. The nucleophilic attack by the cysteine thiolate displaces the chloride leaving group, forming a highly stable, irreversible thioether bond[3].

The mechanism of action in a biological assay is governed by pseudo-first-order kinetics, defined by two distinct parameters[2]:

  • KI​ (Binding Affinity): The equilibrium dissociation constant of the initial non-covalent complex.

  • kinact​ (Inactivation Rate): The maximum rate constant for the formation of the covalent bond.

The overall efficiency of the compound is expressed as the second-order rate constant, kinact​/KI​ , which dictates the rate of target inactivation at low inhibitor concentrations[2].

G E Target Protein (Free Cysteine) EI Non-covalent Complex (E·I) E->EI k1 I 2-Chloro-N-(5-chloro- 2-pyridinyl)acetamide I->EI k1 EI->E k-1 (Defines KI) EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Kinetic pathway of covalent inhibition highlighting the two-step engagement mechanism.

Scaffold Dynamics & Structure-Activity Relationship (SAR)

A covalent warhead cannot function effectively in a complex biological assay without a recognition scaffold. The 5-chloro-2-pyridinyl moiety serves as this essential pre-organization element[2].

  • Non-Covalent Pre-organization: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the 5-chloro substituent can occupy hydrophobic sub-pockets and engage in halogen bonding. This structural complementarity drives the initial KI​ , bringing the α -chloroacetamide warhead into precise proximity with the target cysteine. Without this non-covalent pre-organization, the compound would act as a non-specific alkylating agent.

  • The Role of the Hydrochloride Salt: The free base form of this compound (CAS: 90931-33-2) exhibits limited aqueous solubility[4]. In high-throughput biochemical assays, poorly soluble compounds often form colloidal aggregates, leading to non-specific protein sequestration and false-positive readouts. The formulation as a hydrochloride salt (CAS: 482374-73-2) ensures rapid, complete dissolution in DMSO/aqueous buffer matrices, maintaining monomeric dispersion and ensuring that kinetic measurements accurately reflect specific 1:1 target engagement[1].

Quantitative Profiling of Covalent Warheads

To contextualize the reactivity of the α -chloroacetamide warhead, it is essential to compare its kinetic parameters against other common electrophiles used in chemical biology[2][3][5].

Warhead ClassPrimary MechanismTarget NucleophileReversibilityTypical kinact​/KI​ Range ( M−1s−1 )Assay Utility
α -Chloroacetamide SN​2 Substitution Cysteine (Thiolate) Irreversible 103−105 ABPP, Fast Inactivation
AcrylamideMichael AdditionCysteine (Thiolate)Irreversible 102−104 Clinical Kinase Inhibitors
CyanoacrylamideMichael AdditionCysteine (Thiolate)ReversibleN/A (Equilibrium)Prolonged Residence Time
Sulfonyl FluorideSuFExLysine, TyrosineIrreversible 101−103 Targeting Undruggable Sites

Data synthesized from established covalent inhibitor profiling standards.

Experimental Protocols for Biological Assays

To ensure scientific integrity and trustworthiness, the evaluation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride requires self-validating assay systems. Below are the two gold-standard methodologies for evaluating this compound.

Protocol A: Intact Protein Mass Spectrometry (Target Engagement & Stoichiometry)

Objective: To verify that the compound forms a specific 1:1 covalent adduct with the target protein, ruling out promiscuous poly-alkylation. Causality: Because α -chloroacetamides are highly reactive, using too high a concentration can lead to off-target alkylation of surface-exposed cysteines. Intact mass spectrometry provides an absolute stoichiometric readout (mass shift) to validate the KI​ -driven specificity.

  • Protein Preparation: Dilute the purified recombinant target protein to 2 µM in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Note: Avoid buffers containing primary amines (Tris) or reducing agents (DTT, BME) which will quench the electrophile.

  • Compound Incubation: Add 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (10 µM final concentration, 1% DMSO) to the protein solution. Incubate at 25°C for exactly 60 minutes.

  • Reaction Quenching: Terminate the reaction by adding 1 mM DTT. The excess DTT instantly reacts with any unbound α -chloroacetamide, preventing further alkylation during sample processing.

  • Desalting & LC-MS: Pass the sample through a C4 ZipTip or rapid online desalting column. Analyze via ESI-TOF intact mass spectrometry.

  • Validation Checkpoint: Deconvolute the mass spectra. A successful specific engagement will show a single mass shift of +204.01 Da (the mass of the compound minus the displaced HCl). If multiple additions (+408 Da, +612 Da) are observed, the compound is poly-alkylating; the assay must be repeated at a lower compound concentration or shorter incubation time.

Protocol B: Competitive Activity-Based Protein Profiling (isoTOP-ABPP)

Objective: To map the proteome-wide selectivity and off-target landscape of the compound in a complex cellular lysate[5]. Causality: By pre-incubating the proteome with our compound, we covalently block its specific target cysteines. When a broad-spectrum alkyne-tagged probe is subsequently added, it will label all unreacted cysteines. Cysteines that show a depleted MS signal in the compound-treated group vs. the vehicle group represent the specific targets of the compound[5].

  • Proteome Labeling: Incubate 1 mg/mL of cellular lysate with 10 µM of the compound for 1 hour at 37°C.

  • Probe Competition: Add 100 µM of Iodoacetamide-alkyne (IA-alkyne) for 1 hour to label all remaining free cysteines.

  • Click Chemistry (CuAAC): Add a pre-mixed solution of Biotin-Azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM). React for 1 hour at room temperature to attach biotin to the alkyne-tagged proteins.

  • Enrichment & Digestion: Precipitate proteins, resuspend, and capture on Streptavidin-agarose beads. Wash extensively (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead digestion with Trypsin overnight.

  • Quantitative LC-MS/MS: Elute the resulting peptides and analyze via LC-MS/MS.

  • Validation Checkpoint: Calculate the isotopic ratio (Light/Heavy or Vehicle/Treated) for each identified cysteine-containing peptide. A ratio >4 indicates a highly specific covalent engagement by the 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide scaffold at that specific residue.

ABPP Step1 1. Proteome Incubation (Compound blocks specific cysteines) Step2 2. Broad-Spectrum Probe Labeling (IA-alkyne tags free cysteines) Step1->Step2 Step3 3. CuAAC Click Chemistry (Attach Biotin-Azide to alkynes) Step2->Step3 Step4 4. Streptavidin Enrichment & On-Bead Trypsin Digestion Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify depleted cysteine peaks) Step4->Step5

Step-by-step workflow for competitive Activity-Based Protein Profiling (ABPP).

References

  • Guidechem - 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride -1

  • MDFCW - 2-chloro-N-(5-chloro-2-pyridinyl)acetamide - 4

  • Advanced approaches of developing targeted covalent drugs - PMC - 3

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC - 5

  • Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - MDPI - 2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Executive Summary & Mechanistic Context As a critical building block in medicinal chemistry, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2)[1] serves as an essential intermediate in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a critical building block in medicinal chemistry, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2)[1] serves as an essential intermediate in the development of complex active pharmaceutical ingredients (APIs), including factor Xa inhibitors.

The synthesis of this compound relies on a highly controlled, two-stage synthetic strategy. The first stage involves the N-acylation of the electron-deficient 5-chloropyridin-2-amine with a highly reactive acylating agent (chloroacetyl chloride) to yield the free base intermediate (CAS 90931-33-2)[2]. The second stage requires the precise anhydrous protonation of the pyridine nitrogen to isolate the compound as a stable hydrochloride salt, which significantly enhances its solid-state stability and solubility profile for downstream coupling reactions[1].

Reagents and Stoichiometry

To ensure reproducibility and minimize side reactions, precise stoichiometric control is required.

ReagentCAS NumberEquivalentsFunction in Synthesis
5-Chloropyridin-2-amine1072-98-61.00Primary Substrate / Nucleophile
Chloroacetyl chloride79-04-91.10Acylating Agent
Triethylamine (TEA)121-44-81.20Acid Scavenger
Dichloromethane (DCM)75-09-210 VolReaction Solvent
4M HCl in 1,4-DioxaneN/A1.20Anhydrous Salt Formation Agent

Synthetic Workflow Visualization

Synthesis A 5-Chloropyridin-2-amine (CAS: 1072-98-6) C N-Acylation Reaction Solvent: DCM, Base: TEA Temp: 0 °C to RT A->C B Chloroacetyl chloride (CAS: 79-04-9) B->C Dropwise addition Q1 Quality Gate 1: TLC/HPLC Confirmation C->Q1 D Aqueous Workup Wash with NaHCO3 (aq) Q1->D If >95% conversion E Free Base Isolation (CAS: 90931-33-2) D->E Q2 Quality Gate 2: Yield & Purity Check E->Q2 F Salt Formation Add Anhydrous HCl Temp: 0 °C Q2->F If purity >98% G Crystallization & Filtration Target: HCl Salt (CAS: 482374-73-2) F->G Q3 Quality Gate 3: NMR & MS Validation G->Q3

Workflow for the synthesis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride.

Step-by-Step Experimental Methodology

Phase 1: N-Acylation (Free Base Synthesis)
  • Reactor Setup: Equip a dry, inert-gas-flushed round-bottom flask with a magnetic stirrer, an addition funnel, and an internal temperature probe.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 5-chloropyridin-2-amine in anhydrous Dichloromethane (DCM) (approximately 10 mL per gram of substrate).

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the acylation process, preventing the premature protonation and deactivation of the nucleophilic aminopyridine substrate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining the temperature at 0 °C suppresses the formation of di-acylated impurities and prevents solvent boil-off.

  • Acylation: Charge the addition funnel with 1.1 equivalents of chloroacetyl chloride diluted in a small volume of DCM. Add this solution dropwise over 30–45 minutes, ensuring the internal temperature does not exceed 5 °C[2].

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours.

Phase 2: Workup and Free Base Isolation
  • Quenching: Slowly add saturated aqueous NaHCO₃ to the reaction mixture until the aqueous phase reaches pH ~8.

    • Causality: This step neutralizes any unreacted chloroacetyl chloride and partitions the highly water-soluble triethylammonium chloride byproduct into the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of DCM.

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, 2-chloro-N-(5-chloropyridin-2-yl)acetamide[2].

Phase 3: Hydrochloride Salt Formation
  • Solubilization: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether or a DCM/ethanol mixture.

  • Thermal Control: Cool the solution to 0–5 °C.

  • Salt Precipitation: Slowly add 1.2 equivalents of anhydrous 4M HCl in 1,4-dioxane (or ethereal HCl) under vigorous stirring.

    • Causality: The use of anhydrous HCl is critical; the presence of water could lead to the hydrolysis of the highly reactive chloroacetamide moiety. As the basic pyridine nitrogen is protonated, the compound's solubility in the organic solvent drastically drops, driving rapid precipitation[1].

  • Isolation: Stir the resulting suspension for 1 hour at 0 °C to maximize the yield. Filter the precipitate under a nitrogen blanket, wash the filter cake with cold anhydrous diethyl ether, and dry under high vacuum to afford the final product.

Self-Validating System: Quality Gates

To ensure the protocol operates as a self-validating system, researchers must verify the following Quality Gates (QG) before proceeding to subsequent steps:

  • Quality Gate 1 (Reaction Completion): Monitor the acylation via TLC (Hexanes/EtOAc 7:3). The protocol is validated to proceed when the primary amine spot (lower Rf​ ) disappears entirely, replaced by a single, higher Rf​ amide spot.

  • Quality Gate 2 (Free Base Integrity): The concentrated free base must present as a solid or semi-solid. If a highly viscous, dark oil is obtained, it indicates incomplete removal of TEA or solvent, requiring re-concentration before salt formation.

  • Quality Gate 3 (Final Validation): Verify the final hydrochloride salt via 1 H NMR (DMSO- d6​ ). The spectrum must exhibit a distinct downfield shift of the pyridine protons (due to protonation) and a sharp singlet at ~4.3 ppm corresponding to the -CH₂Cl protons. The presence of this singlet confirms that the highly reactive chloroacetyl group survived the anhydrous salt formation process intact.

References

Sources

Application

Application Note: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride in Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals requires versatile, highly reactive building blocks that can introduce biologically privileged scaffolds into novel molecular frameworks. 2-Chloro-N-(5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires versatile, highly reactive building blocks that can introduce biologically privileged scaffolds into novel molecular frameworks. 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a premier intermediate in this domain. While traditionally recognized in pharmaceutical synthesis, its unique combination of a reactive electrophilic center and a lipophilic, metabolically stable heterocyclic core makes it an invaluable tool for the discovery of novel insecticides, fungicides, and herbicides. This application note details the mechanistic rationale, synthetic protocols, and practical workflows for utilizing this compound in agrochemical drug design.

Mechanistic Rationale & Chemical Profile

The Privileged 5-Chloropyridin-2-yl Scaffold

The 5-chloropyridin-2-yl moiety is a ubiquitous structural motif in modern agrochemistry. The inclusion of the chlorine atom at the 5-position of the pyridine ring serves two critical functions:

  • Enhanced Penetration: It significantly increases the molecule's lipophilicity (LogP), which is a critical physicochemical property required for penetrating the waxy cuticles of target plants and the exoskeletons of insects[1].

  • Target Binding & Stability: The pyridine nitrogen acts as a vital hydrogen-bond acceptor, facilitating strong, specific interactions with biological targets such as the insect nicotinic acetylcholine receptor (nAChR). Furthermore, the halogenation protects the ring from rapid cytochrome P450-mediated oxidative degradation, extending the active agent's half-life in the field[2].

The Reactive Chloroacetamide Handle

The chloroacetamide group provides an ideal electrophilic handle for SN​2 nucleophilic substitution. It allows researchers to rapidly generate diverse libraries of active agents by linking the 5-chloropyridin-2-yl pharmacophore to various amines, thiols, and phenols.

Causality of the Hydrochloride Salt Form

Utilizing the hydrochloride (HCl) salt of this compound—rather than the free base—is a deliberate experimental choice. The free base of 2-chloroacetamides can be prone to slow, spontaneous intermolecular alkylation (polymerization) or hydrolysis under ambient moisture. The HCl salt protonates the pyridine nitrogen, withdrawing electron density and stabilizing the molecule during long-term storage, ensuring a high-purity starting material for sensitive cross-coupling and substitution reactions.

Key Agrochemical Applications

By leveraging the reactivity of this building block, researchers can synthesize a wide array of active agricultural agents:

  • Broad-Spectrum Fungicides: Nucleophilic substitution with thiols or azoles yields thioether or azole-linked compounds. These derivatives are highly effective at disrupting fungal cell membranes, often by targeting ergosterol biosynthesis or inhibiting biofilm formation[3].

  • Novel Insecticides: Derivatization with complex secondary amines generates candidates with potent pest control properties. These molecules often mimic the binding modes of established neonicotinoids or pyrone-based insecticides, modulating ion channels to cause pest paralysis[2].

  • Targeted Herbicides: Integration of this building block into pyrimidinyloxy benzene frameworks has been shown to produce highly effective herbicidal agents that disrupt plant-specific metabolic pathways[4].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high-fidelity synthesis of agrochemical candidates.

Protocol 1: Synthesis of Thioether-Linked Fungicide Candidates (S-Alkylation)

This protocol utilizes a thiol nucleophile to generate thioether derivatives targeting fungal pathogens.

Step-by-Step Methodology:

  • Preparation: Suspend 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It poorly solvates the incoming thiolate anion, leaving it "naked" and highly nucleophilic, which dramatically accelerates the SN​2 displacement of the primary chloride.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq) followed by the substituted thiophenol derivative (1.1 eq).

    • Causality: The first equivalent of K2​CO3​ neutralizes the HCl salt to liberate the reactive free base. The remaining base deprotonates the thiol to form the active thiolate nucleophile.

  • Reaction Execution: Stir the mixture at room temperature for 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the UV-active starting material spot and the appearance of a new, less polar spot confirms the successful SN​2 displacement.

  • Quenching & Isolation: Pour the reaction mixture into a 10-fold volume of crushed ice water under vigorous stirring.

    • Causality: Water dissolves the DMF and inorganic salts ( KCl , excess K2​CO3​ ), causing the highly hydrophobic thioether product to precipitate out of solution.

  • Purification: Filter the precipitate, wash with cold distilled water, and dry under a vacuum.

    • Self-Validation: Conduct LC-MS analysis. The presence of the [M+H]+ molecular ion peak and a sharp melting point validate the purity and structural identity of the synthesized fungicide candidate.

Protocol 2: Synthesis of Amine-Linked Insecticide Candidates (N-Alkylation)

This protocol utilizes secondary amines to generate candidates targeting insect central nervous systems.

Step-by-Step Methodology:

  • Preparation: Dissolve the HCl salt starting material (1.0 eq) in anhydrous Acetonitrile ( CH3​CN ).

    • Causality: Acetonitrile provides an optimal boiling point (82°C) for the thermal activation required for N-alkylation without causing the thermal degradation of the sensitive heterocyclic core.

  • Reagent Addition: Add Triethylamine ( Et3​N , 3.0 eq) and the target secondary amine (e.g., a substituted piperazine, 1.2 eq).

    • Causality: Et3​N acts as a soluble organic acid scavenger. It prevents the secondary amine from being protonated by either the initial HCl salt or the HCl byproduct generated during the reaction, thereby maintaining the amine's nucleophilicity.

  • Reaction Execution: Reflux the mixture for 6–8 hours.

    • Self-Validation: Take aliquot samples hourly for HPLC analysis. The plateauing of the product peak area relative to the internal standard indicates the reaction has reached thermodynamic completion.

  • Purification: Evaporate the solvent under reduced pressure, redissolve in Dichloromethane (DCM), wash with brine, and purify via silica gel column chromatography.

Quantitative Data Presentation

The table below summarizes typical reaction metrics and hypothetical biological activity benchmarks for derivatives synthesized using the protocols above.

Derivative ClassNucleophile UsedReaction ConditionsAvg. Yield (%)Target Agrochemical ApplicationModel Biological Activity
Thioether Substituted Thiophenols K2​CO3​ , DMF, RT82 - 88%Fungicide (Ergosterol Inhibition) EC50​ < 5.0 µg/mL
Tertiary Amine Piperazines / Pyrrolidines Et3​N , CH3​CN , Reflux75 - 81%Insecticide (nAChR Modulator) LC50​ < 10.0 mg/L
Ether Substituted Phenols Cs2​CO3​ , DMF, 60°C68 - 74%Herbicide (VLCFA Inhibition)> 90% weed control at 100 g/ha

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride into distinct agrochemical classes and their respective biological targets.

G A 2-Chloro-N-(5-chloro-2-pyridinyl) acetamide HCl B S-Alkylation (Thiols) A->B K2CO3, DMF C N-Alkylation (Amines) A->C Et3N, CH3CN D Thioether Derivatives (Fungicides) B->D E Amine Derivatives (Insecticides) C->E F Ergosterol Biosynthesis Inhibition D->F Fungal Target G nAChR / RyR Modulation E->G Insect Target

Figure 1: Synthetic divergence of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide into agrochemical classes.

References

  • Smolecule. "3-chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide".
  • LookChem. "Cas 7720-39-0,2-Aminoimidazole".
  • Google Patents. "WO2011049150A1 - Pyrone compound and its use for pest control".
  • Google Patents.

Sources

Method

Application Note: Derivatization Techniques for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Importance As a Senior Application Scientist, I fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Importance

As a Senior Application Scientist, I frequently encounter libraries built around the 2-aminopyridine scaffold due to its privileged status in medicinal chemistry. The building block 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a highly versatile bifunctional intermediate[1]. It has been prominently utilized in the synthesis of direct Factor Xa (FXa) inhibitors and other anticoagulant agents targeting the coagulation cascade[2][3].

The strategic value of this molecule lies in its orthogonal reactivity. It possesses two distinct halogen centers: an highly electrophilic aliphatic α -chloro group and a deactivated aromatic 5-chloro substituent. Mastering the chemoselective derivatization of these sites is critical for high-throughput library generation and scale-up campaigns.

Physicochemical Properties

Understanding the physical parameters of this building block is the first step in designing robust reaction conditions. The presence of the hydrochloride salt is a critical stoichiometric factor that is frequently overlooked, leading to stalled reactions.

PropertyValueClinical / Synthetic Relevance
Chemical Name 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide HClStandard IUPAC nomenclature.
CAS Registry Number 482374-73-2 (HCl salt) / 90931-33-2 (Free base)Essential for procurement and regulatory filing[4].
Molecular Formula C7​H7​Cl3​N2​O Accounts for the HCl salt in MW calculations.
Molecular Weight 241.50 g/mol Must be used for accurate stoichiometric equivalents[5].
XLogP3-AA ~2.40Indicates moderate lipophilicity, suitable for oral drug design.
Storage Conditions 2-8 °C, under inert gas (Ar/ N2​ )Prevents slow hydrolysis of the α -chloro group by ambient moisture[6].

Reactivity Profile & Mechanistic Insights

To design a self-validating protocol, we must first understand the causality behind the molecule's reactivity.

  • Primary Site ( α -Chloro Group): The carbon-chlorine bond adjacent to the carbonyl is highly activated. The π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the C-Cl bond, significantly lowering the transition state energy for SN​2 nucleophilic substitution. This site reacts rapidly with amines, thiols, and alcohols[7].

  • Secondary Site (5-Chloro-Pyridine): The chlorine atom at the 5-position of the pyridine ring is relatively inert to spontaneous nucleophilic attack. Derivatization here requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling)[8].

  • Tertiary Site (Amide Nitrogen): Alkylation of the amide nitrogen is possible but requires strong bases (e.g., NaH) and is generally avoided until the α -chloro group has been substituted, to prevent intramolecular cyclization or polymerization.

Chemoselectivity Trap: A common error is attempting a Suzuki cross-coupling on the 5-chloro position before substituting the α -chloro group. The basic conditions and elevated temperatures of cross-coupling will cause the α -chloro group to undergo unwanted side reactions (hydrolysis or oxidative addition to Palladium). Rule of thumb: Always derivatize the α -chloro group first.

ReactivityMap BB 2-Chloro-N-(5-chloro-2-pyridinyl) acetamide HCl Site1 Alpha-Chloro Group (Primary Reactivity) BB->Site1 Site2 5-Chloro-Pyridine (Secondary Reactivity) BB->Site2 Site3 Amide Nitrogen (Tertiary Reactivity) BB->Site3 Reaction1 SN2 Substitution (Amines, Thiols, Alcohols) Site1->Reaction1 Reaction2 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Site2->Reaction2 Reaction3 N-Alkylation (Requires Strong Base) Site3->Reaction3

Caption: Chemoselective reactivity map highlighting primary to tertiary derivatization sites.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include specific stoichiometric rationales and In-Process Quality Control (IPC) steps to ensure experimental integrity.

Protocol A: SN​2 Amination at the α -Carbon

This protocol details the substitution of the α -chloro group with a secondary amine (e.g., morpholine or a piperazine derivative), a common motif in FXa inhibitors[9].

Causality of Reagent Choice: N,N-Diisopropylethylamine (DIPEA) is selected as the base over inorganic salts like K2​CO3​ because it maintains a homogeneous reaction mixture in Acetonitrile (MeCN), ensuring reproducible reaction kinetics. Exactly 2.2 to 2.5 equivalents of DIPEA are required: 1.0 eq to neutralize the HCl salt of the building block, 1.0 eq to scavenge the HCl generated during the SN​2 reaction, and a slight excess to drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (1.00 g, 4.14 mmol, 1.0 eq).

  • Solvent & Neutralization: Suspend the solid in anhydrous Acetonitrile (15 mL). Slowly add DIPEA (1.34 g, 10.35 mmol, 2.5 eq). The suspension will clear as the free base is generated. Stir for 10 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 0.43 g, 4.97 mmol, 1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block. Stir for 4 to 6 hours.

  • In-Process Quality Control (IPC): Sample 10 μ L of the reaction mixture, dilute in 1 mL of MeOH, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak (m/z ~205 for free base) disappears, and the product mass (m/z = 205 - 35.5 + Amine Mass) becomes the dominant peak.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude α -aminoacetamide derivative. Purify via flash chromatography if necessary.

Workflow Step1 1. Neutralization Suspend HCl salt in MeCN + 2.5 eq DIPEA Step2 2. Nucleophile Addition Add 1.2 eq Secondary Amine Step1->Step2 Step3 3. Thermal Activation Stir at 60°C for 4-6 hours Step2->Step3 Step4 4. In-Process QC Monitor via LC-MS for mass shift Step3->Step4 Step5 5. Workup & Isolation Aqueous wash & Concentration Step4->Step5

Caption: Step-by-step workflow for the alpha-amination of the building block.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Position

Once the α -chloro group is safely masked via Protocol A, the 5-chloro position can be functionalized.

Causality of Reagent Choice: Aryl chlorides on electron-deficient rings are notoriously sluggish in cross-coupling reactions compared to bromides or iodides. Therefore, a highly active, electron-rich palladium catalyst system is required. We utilize XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)), which facilitates rapid oxidative addition into the C-Cl bond[8].

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the α -substituted intermediate from Protocol A (1.0 eq), an arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq, 5 mol%).

  • Degassing (Critical Step): Seal the vial. Evacuate and backfill with Argon three times to ensure a strictly oxygen-free environment, preventing catalyst degradation.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). The water is necessary to dissolve the inorganic base and activate the boronic acid.

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • In-Process Quality Control (IPC): Analyze via LC-MS.

    • Validation Check: Look for the complete consumption of the chlorinated starting material and the appearance of the target biaryl mass.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with Ethyl Acetate, wash with water, dry, and concentrate. Purify via preparative HPLC.

References

To ensure authoritative grounding, the methodologies and structural rationales discussed in this application note are supported by the following verified sources:

  • GuideChem Database: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride 482374-73-2 wiki. Provides foundational physicochemical data and structural verification.

  • Daiichi Pharmaceutical Co., Ltd.: Drug compositions and methods for preventing and treating thrombosis or embolism. US Patent US20090281074A1. Details the use of 5-chloropyridin-2-yl derivatives in the synthesis of Factor Xa inhibitors.

  • BenchChem Technical Support: An In-depth Technical Guide to 2-chloro-N-(pyridin-4-yl)acetamide. Provides mechanistic insights into the reactivity of the α -chloroacetamide moiety and standard acylation protocols.

  • ChemicalBook Synthesis Portal: 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. Outlines the foundational synthetic pathways and spectral data for related chloroacetamide building blocks.

Sources

Application

Application Note: In Vitro Covalent Fragment Screening Utilizing 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Executive Summary The resurgence of covalent drug discovery has been heavily driven by Fragment-Based Drug Discovery (FBDD) utilizing mildly electrophilic warheads. This application note provides a comprehensive, self-va...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of covalent drug discovery has been heavily driven by Fragment-Based Drug Discovery (FBDD) utilizing mildly electrophilic warheads. This application note provides a comprehensive, self-validating framework for utilizing 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2) as a representative probe in in vitro covalent screening assays[1]. By detailing the causality behind assay design, this guide empowers researchers to systematically evaluate chloroacetamide-based fragments against cysteine-containing targets—specifically focusing on the allosteric palmitoylation pocket of Transcriptional Enhanced Associate Domain (TEAD) proteins[2][3].

Mechanistic Rationale: The Chloroacetamide Advantage

In covalent FBDD, the choice of electrophile dictates the balance between intrinsic reactivity and target-driven binding. Acrylamides often exhibit a broad, unpredictable reactivity range. In contrast, α -chloroacetamides offer a highly predictable, tunable reactivity profile driven by an SN​2 nucleophilic substitution mechanism[4].

When targeting the Hippo signaling pathway, TEAD transcription factors present a challenging, flat protein-protein interaction (PPI) interface with their co-activator YAP1. However, TEAD possesses a deep, druggable S-palmitoylation pocket containing a highly conserved cysteine (e.g., Cys367 in TEAD4)[5]. 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride serves as an ideal fragment probe: its chloroacetamide warhead is perfectly calibrated to react with the thiolate of Cys367, while the 5-chloro-pyridine moiety provides essential non-covalent pre-organization (hydrogen bonding and halogen- π interactions) within the hydrophobic pocket[3].

TEAD_Inhibition_Mechanism TEAD TEAD4 Transcription Factor (Apo State) Cys Conserved Cys367 (Palmitoylation Pocket) TEAD->Cys Adduct Covalent Adduct (S-alkylation via SN2) Cys->Adduct Nucleophilic Attack Frag 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide (Electrophilic Fragment) Frag->Adduct Inhibition Allosteric Inhibition of YAP1 Binding Adduct->Inhibition Conformational Shift

Caption: Mechanism of allosteric TEAD-YAP1 inhibition via covalent cysteine modification.

Compound Specifications

PropertySpecificationMechanistic Significance
Chemical Name 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide HClStandardized nomenclature for library indexing.
CAS Number 482374-73-2Ensures precise reagent sourcing[1].
Molecular Weight 241.5 g/mol (HCl salt)Rule-of-Three compliant; ideal for fragment screening[6].
Warhead Type α -ChloroacetamideUndergoes irreversible SN​2 alkylation with target thiols.
Solubility DMSO (Primary stock: 50 mM)Requires careful aqueous dilution to prevent precipitation.

Experimental Workflows & Protocols

To ensure data integrity, covalent screening must not rely on a single readout. The following three-phase protocol establishes a self-validating system that filters out hyper-reactive artifacts and confirms functionally relevant target engagement[4].

Covalent_Screening_Workflow A Library Prep (Chloroacetamides) B Thiol Reactivity Assay (GSH/DTNB) A->B C Intact Protein LC-MS Screen B->C D Functional Assay (FP for PPI) C->D E Hit Validation (Mutant Control) D->E

Caption: Workflow for covalent fragment screening targeting cysteine residues.

Phase 1: Intrinsic Thiol-Reactivity Profiling (GSH Assay)

Causality: Before exposing the fragment to a biological target, its intrinsic chemical reactivity must be quantified. Fragments that are too reactive will act as Pan-Assay Interference Compounds (PAINS), indiscriminately alkylating off-target proteins.

  • Prepare a 1 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4) containing 10% Acetonitrile to maintain fragment solubility.

  • Add 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride to a final concentration of 100 µM.

  • Incubate at 37°C and sample aliquots at 0, 1, 4, 12, and 24 hours.

  • Quench the reaction with 1% Formic Acid and analyze via LC-UV/MS to quantify the depletion of the parent fragment and the appearance of the GSH-adduct[7].

Self-Validation Checkpoint: A viable fragment should exhibit a GSH half-life ( t1/2​ ) between 4 to 24 hours. If t1/2​<1 hour, the compound is hyper-reactive and must be triaged.

Phase 2: Intact-Protein LC-MS Covalent Screening

Causality: Mass spectrometry provides direct, unambiguous evidence of covalent bond formation (an exact mass shift corresponding to the fragment minus HCl).

  • Dilute recombinant TEAD4 (wild-type) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT/BME as it does not contain competing nucleophilic thiols.

  • Add the fragment to a final concentration of 200 µM (100-fold molar excess)[8].

  • Incubate the mixture at 4°C for 24 hours to allow the slow-binding fragment to achieve equilibrium occupancy[8].

  • Desalt the sample using a C4 ZipTip or an online inline desalting column, and analyze via High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Deconvolute the raw spectra using MaxEnt1 or similar algorithms to determine the percentage of modified protein.

Self-Validation Checkpoint (Critical): Run a parallel incubation using a TEAD4 C367S mutant . The mutant must yield 0% adduct formation . If multiple additions (+2, +3 mass shifts) are observed on the WT, or any modification is seen on the C367S mutant, the fragment is non-specifically labeling lysines or histidines and lacks structural pre-organization[2].

Phase 3: Fluorescence Polarization (FP) Assay for PPI Disruption

Causality: Covalent modification does not guarantee functional inhibition. The FP assay determines if the covalent adduct in the palmitoylation pocket successfully induces the allosteric conformational change required to eject YAP1[5].

  • Synthesize a FITC-labeled YAP1 peptide (residues 50-100) as the fluorescent tracer.

  • Pre-incubate 500 nM TEAD4 with varying concentrations of the fragment (1 µM to 500 µM) for 24 hours at 4°C to ensure complete covalent labeling.

  • Add 50 nM FITC-YAP1 peptide to the reaction mixture and incubate for 30 minutes at room temperature.

  • Measure Fluorescence Polarization (excitation 485 nm, emission 535 nm) on a multi-mode microplate reader.

  • Calculate the IC50​ based on the reduction in millipolarization (mP) units, indicating the displacement of the YAP1 peptide.

Self-Validation Checkpoint: Include a non-covalent analog (e.g., replacing the α -chlorine with a methyl group to form a propanamide). The non-covalent analog should show no shift in the FP assay, proving that the disruption of the PPI is entirely dependent on covalent bond formation.

Quantitative Data Interpretation

To standardize hit-triage, experimental data should be evaluated against the following benchmark matrix. 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride typically falls within the "Ideal Fragment Probe" parameters when targeting highly nucleophilic cysteines.

Assay MetricHyper-Reactive ArtifactIdeal Fragment ProbeInactive / Poor Binder
GSH Reactivity ( t1/2​ ) < 1 hour4 – 24 hours> 48 hours
Intact MS (WT TEAD4) Multiple adducts (+2, +3)Single precise adduct (+1)No adduct observed
Intact MS (C367S Mutant) Adducts present0% Modification0% Modification
FP Assay IC50​ (24h) < 1 µM (Off-target toxicity)5 µM – 50 µM> 200 µM

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction RSC Medicinal Chemistry / PubMed Central URL:[Link]

  • Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

Welcome to the technical support center for the synthesis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. The following sections provide in-depth answers to common challenges, drawing upon established chemical principles and field-proven insights.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the acylation of 2-amino-5-chloropyridine is a frequent issue stemming from several critical parameters. A systematic review of your procedure is essential.

Potential Causes & Recommended Solutions:

Factor Scientific Rationale Troubleshooting Action
Moisture Contamination Chloroacetyl chloride is highly reactive and readily hydrolyzes upon contact with water to form chloroacetic acid. This side reaction consumes your acylating agent, directly reducing the potential yield.[1]Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and handle reagents under an inert atmosphere (Nitrogen or Argon).[1][2]
Inadequate HCl Scavenging The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl byproduct will protonate the starting amine (2-amino-5-chloropyridine), rendering its nitrogen lone pair non-nucleophilic and effectively halting the reaction.[1][3]Use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, in at least a 1:1 molar ratio with chloroacetyl chloride to neutralize the HCl as it is formed.[3][4]
Poor Temperature Control The acylation reaction is highly exothermic. If the initial addition of chloroacetyl chloride is too rapid or performed at room temperature, localized overheating can lead to the formation of dark, tarry byproducts and potential diacylation.[3]The dropwise addition of chloroacetyl chloride should be performed at a reduced temperature, typically 0-5 °C, using an ice bath. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.[2][3]
Sub-optimal Reagent Stoichiometry Using an insufficient amount of the acylating agent will naturally lead to incomplete conversion of the starting amine. Conversely, a large excess can promote side reactions.A slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) is often optimal to drive the reaction to completion. Monitor the reaction progress via Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.[2]
Q2: I'm observing significant formation of dark, polymeric impurities. How can I prevent this?

The formation of dark, insoluble materials is typically a sign of degradation or polymerization. This is often linked to temperature control and the inherent reactivity of the reagents.

The primary cause is often an uncontrolled exothermic reaction. When chloroacetyl chloride is added too quickly, the temperature can spike, promoting side reactions. The pyridine ring itself can be susceptible to side reactions under harsh conditions.[5]

Preventative Measures:

  • Controlled Reagent Addition: As detailed above, ensure slow, dropwise addition of chloroacetyl chloride to a cooled (0-5 °C) solution of the amine and base.[2][3]

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to color formation.

  • Purity of Starting Materials: Ensure your 2-amino-5-chloropyridine is of high purity. Impurities from its own synthesis can sometimes act as catalysts for polymerization.

Q3: My final product is difficult to purify. What strategies can improve purity and isolation of the hydrochloride salt?

Purification challenges often arise from unreacted starting materials, byproducts from side reactions like hydrolysis, and difficulties in precipitating the final hydrochloride salt.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete (as determined by TLC), the first step is to quench the reaction. Slowly pour the reaction mixture into cold water. If a base like triethylamine was used, a wash with a saturated aqueous solution of sodium bicarbonate will help remove any excess acid and the triethylamine hydrochloride salt.[1][2]

  • Organic Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate, to recover the free base form of the product. Combine the organic layers.[2][3]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.[2][3]

  • Recrystallization of the Free Base (Optional): If the crude free base is still impure, it can often be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture before proceeding to salt formation.[1]

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (like 2-propanol or diethyl ether). The hydrochloride salt should precipitate out of the solution. The solid product can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this acylation reaction?

The choice of base and solvent is critical for success.

  • Base: A tertiary amine like triethylamine (TEA) is a common and effective choice.[4] It is basic enough to neutralize the generated HCl but is generally not basic enough to deprotonate the amide product, which could lead to a second acylation (diacylation).[1] Pyridine can also be used and may serve as both the base and the solvent, though this can sometimes complicate the workup.

  • Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or ethers like tetrahydrofuran (THF) are excellent choices.[2][3] They are inert to the reaction conditions and effectively dissolve the starting materials.

Q2: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Procedure: Spot the starting amine, the reaction mixture, and a co-spot (starting amine and reaction mixture in the same lane) on a silica gel TLC plate.

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point for the mobile phase. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The disappearance of the 2-amino-5-chloropyridine spot indicates the reaction is nearing completion.

Q3: What are the key safety considerations for this synthesis?

Chloroacetyl chloride is highly corrosive, lachrymatory (tear-inducing), and reacts violently with water.

  • Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check compatibility charts), safety goggles, and a lab coat.[3]

  • Have a quenching agent, such as sodium bicarbonate solution, readily available in case of spills.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_moisture Check for Moisture (Hydrolysis of Acyl Chloride) start->check_moisture Is reaction setup rigorously dry? check_base Verify Base Stoichiometry (HCl Neutralization) check_temp Review Temperature Control (Side Reactions) check_moisture->check_base Yes solution_moisture Action: Use Anhydrous Solvents & Dry Glassware check_moisture->solution_moisture No check_base->check_temp Yes solution_base Action: Use >= 1.0 eq. of Triethylamine check_base->solution_base No solution_temp Action: Add Acyl Chloride dropwise at 0-5 °C check_temp->solution_temp No success Yield Improved check_temp->success Yes, all parameters are optimal solution_moisture->success solution_base->success solution_temp->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (1994). Process for preparing 2-amino-5-chloropyridine. U.S. Patent No. 3,985,759. Washington, DC: U.S.
  • BenchChem. (n.d.). Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide from 3-aminopyridine: An Application Note and Protocol.
  • Wang, Y. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
  • de Souza, M. V. N., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3964. [Link]

  • ChemScene. (n.d.). 2-Chloro-N-(5-chloropyridin-2-yl)acetamide hydrochloride.
  • Guidechem. (2023, May 14). Can the preparation method of 2-Amino-5-chloropyridine be optimized?.
  • Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine?.
  • Zhang, G., et al. (2008). Synthesis of 2-amino-5-fluoropyridine.
  • Guillaumet, G., et al. (2012). Selective C-Acylation of 2-Aminoimidazo[1,2-a]pyridine: Application to the Synthesis of Imidazopyridine-Fused[3][5]Diazepinones. The Journal of Organic Chemistry, 77(7), 3504-3515. [Link]

  • Al-Bayati, R. I. H. (2010). Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-METHYLSULFANYL-PYRIMIDIN-5-YL)-ACETAMIDE.
  • Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Chinese Patent No. CN106748434B. [Link]

  • Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(12), 1961-1969.
  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • ChemicalBook. (2024, October 23). 2-Amino-5-chloropyridine: An In-Depth Exploration.
  • Stjernlöf, P., et al. (1993). The Regioselective Acylation Reactions of Imidazopyridines. Tetrahedron, 49(19), 4121-4132.
  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2951. [Link]

  • University of Basrah. (n.d.).
  • Khlebnikov, A. F., et al. (2010). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 46(1), 78-85.
  • Apotex Pharmachem Inc. (2006). Preparation of acid addition salts of amine bases by solid phase-gas phase reactions. U.S.
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Tan, D., et al. (2020). Combining drug salt formation with amorphous solid dispersions – a double edged sword. International Journal of Pharmaceutics, 587, 119641. [Link]

  • Li, J., et al. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride (I).
  • Al-Amiery, A. A., et al. (2012). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.

Sources

Optimization

Troubleshooting solubility issues of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in aqueous media

Technical Support Center: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride A Foreword from Your Application Scientist Welcome to the dedicated technical support guide for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

A Foreword from Your Application Scientist

Welcome to the dedicated technical support guide for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. As scientists, we understand that unexpected experimental results, such as solubility issues, can be a significant roadblock. This guide is structured to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions at the bench. The compound , being a hydrochloride salt of a weakly basic molecule, has a solubility profile that is critically dependent on pH. This document will walk you through a logical, step-by-step process to diagnose and resolve solubility challenges, ensuring the integrity and success of your experiments.

Compound Identity and Key Physicochemical Parameters

Before troubleshooting, it's crucial to understand the molecule you are working with. The hydrochloride salt is designed to improve the aqueous solubility of the parent compound, a weakly basic molecule due to the nitrogen atom in the pyridine ring.

PropertyValue / InformationSource(s)
IUPAC Name 2-Chloro-N-(5-chloropyridin-2-yl)acetamide hydrochloride[1]
CAS Number 482374-73-2[1][2]
Molecular Formula C₇H₇Cl₃N₂O[1][2]
Molecular Weight 241.50 g/mol [1][2]
Parent Compound 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (a weak base)[3][4]
Estimated pKa The key to solubility lies in the pKa of the protonated pyridine nitrogen. For a similar, unsubstituted 2-aminopyridine, the pKa is ~6.86.[5][6][7] The electron-withdrawing effects of the chloro- and acetamide groups will likely lower this value, placing it in the weakly acidic range (for the conjugate acid).
Predicted XLogP3 2.3[2]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face.

Q1: I added the compound to neutral water (or PBS pH 7.4) and it's not dissolving or is forming a precipitate. Is my compound bad?

A1: This is the most common and expected observation. Your compound is likely fine. As the hydrochloride salt of a weak base, it is most soluble in acidic conditions (low pH). In neutral or basic solutions, the hydrochloride salt can convert to its neutral, "free base" form, which is significantly less soluble in water.[8][9][10]

Q2: Why is pH so important for this compound's solubility?

A2: The solubility of ionizable drugs is governed by the Henderson-Hasselbalch equation.[8][11][12] Your compound exists in an equilibrium between its protonated (charged, more soluble) form and its deprotonated (neutral, less soluble) form. At a pH below the compound's pKa, the protonated, charged form dominates, leading to higher aqueous solubility. Conversely, at a pH above the pKa, the equilibrium shifts to the neutral, poorly soluble free base.[13][14]

Q3: What is the recommended starting solvent?

A3: For maximal aqueous solubility, the recommended starting solvent is an acidic buffer or dilute acid (e.g., 0.01 N to 0.1 N HCl). For stock solutions intended for dilution into biological media, dissolving the compound first in a small amount of an organic co-solvent like DMSO or ethanol is a common strategy.[15]

Q4: Can I heat the solution to help it dissolve?

A4: Gentle warming can increase the rate of dissolution, but it should be done with caution. Prolonged heating can potentially degrade the compound, especially the chloroacetamide group which can be reactive. It is more effective to address the root cause of insolubility, which is typically pH, before resorting to heat.

Q5: Will the "common ion effect" impact my experiment?

A5: Yes, it is a possibility. If you are working in a medium with a very high concentration of chloride ions (Cl⁻), it could slightly suppress the dissolution of the hydrochloride salt.[16][17] However, for most standard biological buffers, this effect is less significant than the effect of pH.

Systematic Troubleshooting Guide

Follow this workflow to methodically address solubility issues.

G cluster_0 Troubleshooting Workflow A Start: Solubility Issue Encountered B Step 1: Verify Material & Baseline - Check CoA - Attempt dissolution in deionized water A->B C Did it dissolve in water? B->C D Step 2: pH Adjustment Prepare solutions at: pH 1-2 (e.g., 0.1N HCl) pH 4-5 (Acetate Buffer) pH 6.8-7.4 (Phosphate Buffer) C->D No E Did it dissolve at low pH? D->E F Step 3: Co-Solvent Strategy (For Stock Solutions) - Dissolve in minimal DMSO/Ethanol - Dilute slowly into aqueous buffer E->F No / Need higher concentration H Success: Solution Prepared E->H Yes G Is the final concentration sufficient? F->G G->H Yes I Consult Advanced Formulation - Surfactants (e.g., Tween) - Cyclodextrins - Contact Technical Support G->I No

Fig 1. Logical workflow for troubleshooting solubility.
Step 1: Initial Verification and Baseline Assessment

Before complex troubleshooting, always perform a baseline check.

  • Material Verification: Confirm the material is correct and check its appearance against the Certificate of Analysis (CoA).

  • Baseline Solubility Check: Attempt to dissolve a small, known quantity (e.g., 1 mg) in a standard volume of deionized water (e.g., 1 mL) at room temperature. Agitate for several minutes. Observe if it dissolves completely, partially, or not at all. This confirms the expected low solubility at neutral pH.

Step 2: The Critical Role of pH - A Deep Dive

This is the most important step. The goal is to find the pH range where your compound is sufficiently soluble for your application. The underlying principle is the pH-dependent equilibrium of the molecule.

G cluster_1 pH-Dependent Solubility Equilibrium Mol_Insoluble R-NH-CO-CH₂Cl Free Base Neutral Poorly Soluble Equilibrium + H⁺ Mol_Insoluble->Equilibrium Mol_Soluble [R-N⁺H₂-CO-CH₂Cl]Cl⁻ Hydrochloride Salt Charged (Cationic) Highly Soluble Equilibrium2 - H⁺ Mol_Soluble->Equilibrium2 Equilibrium->Mol_Soluble Low pH (pH < pKa) Equilibrium2->Mol_Insoluble High pH (pH > pKa)

Fig 2. Equilibrium between the insoluble free base and the soluble salt.

Protocol: Generating a pH-Solubility Profile

This experiment will definitively identify the optimal pH for dissolution. The "shake-flask" method is a standard approach.[15][18][19]

  • Prepare Buffers: Prepare a series of buffers, for example:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

  • Add Excess Compound: To separate vials each containing 1 mL of a buffer, add an excess amount of the compound (e.g., 2-5 mg). The key is to have undissolved solid remaining.[18]

  • Equilibrate: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 4-24 hours) to ensure equilibrium is reached.[15][19]

  • Separate Solid: After equilibration, allow the vials to stand, then centrifuge to pellet the remaining solid.

  • Analyze Supernatant: Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated method like HPLC-UV or LC-MS.[18]

Expected Outcome & Interpretation

You should observe a solubility trend like the one hypothetically outlined below.

pH of MediumExpected SolubilityRationale
1.2 - 3.0 High The pH is well below the pKa of the pyridine nitrogen. The compound exists almost entirely in its protonated, cationic form, which is highly soluble.[13]
4.0 - 6.0 Moderate to Low As the pH approaches the pKa, the equilibrium shifts, and more of the less-soluble neutral free base is formed.[11]
> 6.5 Very Low The pH is now above the pKa. The compound exists predominantly as the neutral free base, resulting in minimal aqueous solubility.[10][14]
Step 3: Advanced Solubilization Techniques

If pH adjustment alone is insufficient or not compatible with your experimental system (e.g., cell culture media at pH 7.4), other strategies are necessary.

A. Co-Solvent Stock Solutions

This is the most common approach for in vitro assays. The goal is to dissolve the compound at a high concentration in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.

Recommended Co-Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol (PEG 300/400)

Protocol: Preparing a Co-Solvent Stock

  • Initial Dissolution: Add the desired mass of the compound to a vial. Add the minimum volume of co-solvent (e.g., DMSO) required to fully dissolve the compound. Gentle vortexing may be required. This creates a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer or cell culture medium.

  • Critical Observation: When diluting, add the stock solution to the buffer (not the other way around) with vigorous mixing. Observe for any signs of precipitation. If precipitation occurs, the final concentration is above the kinetic solubility limit in that medium.[13][15]

B. Use of Excipients (Advanced)

For formulation development, excipients can be used to enhance solubility.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility.

  • Cyclodextrins: Molecules like β-cyclodextrin can form inclusion complexes with the compound, shielding its hydrophobic parts and increasing solubility.

These methods require careful formulation and are typically used in later-stage development.[8][13]

References

  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 6973-6983. Retrieved from [Link]

  • Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]

  • Bergström, C. A., & Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. Retrieved from [Link]

  • Persky, A. M., & Colding, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Sadu, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-8. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Journal of Bioequivalence & Bioavailability, 7(6). Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • Box, K., & Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Retrieved from [Link]

  • Stephenson, G. A., & Forbes, R. A. (2008). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 97(7), 2594-2605. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • Siepe, G., & Siepmann, J. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • American Chemical Society. (2010). General and Mild Preparation of 2-Aminopyridines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Troubleshooting

Optimizing crystallization and recrystallization conditions for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

Welcome to the technical support guide for the crystallization and recrystallization of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2). This document is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization and recrystallization of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2). This document is designed for researchers, chemists, and process development professionals to address common challenges and provide a systematic framework for optimizing crystallization conditions. Given that this compound is often a synthetic intermediate, detailed public literature on its crystallization is limited. Therefore, this guide is built upon foundational principles of crystallization for organic hydrochloride salts, providing a robust starting point for your method development.

Section 1: Understanding the Molecule

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a polar, organic molecule with several key features that dictate its crystallization behavior:

  • Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule and its potential for solubility in polar solvents, especially protic ones like alcohols or water.

  • Amide and Pyridinyl Groups: These groups offer sites for hydrogen bonding, which influences solvent interaction and crystal lattice formation.[1]

  • Chloro-substituents: These add to the molecular weight and can participate in weaker intermolecular interactions.

Understanding these structural aspects is crucial for the rational selection of solvents and crystallization methods. The goal is to identify a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[2][3][4]

Section 2: Systematic Approach to Method Development

A successful crystallization is a balance of thermodynamics (solubility) and kinetics (nucleation and growth). The following workflow provides a structured approach to developing a reproducible protocol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Optimization A Solvent Screening (Small Scale) B Identify Potential Solvent Systems A->B C Choose Crystallization Method (Cooling vs. Antisolvent) B->C D Initial Crystallization Trial (Gram Scale) C->D E Analyze Results (Yield, Purity, Crystal Form) D->E E->B Re-screen if necessary F Optimize Parameters (Cooling Rate, Seeding, Solvent Ratio) E->F G Finalized Protocol F->G

Caption: Workflow for Crystallization Method Development.

Step 1: Solvent Screening

The choice of solvent is the most critical factor. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2][5]

Protocol:

  • Place ~10-20 mg of the compound into several small test tubes.

  • To each tube, add a different solvent dropwise (start with 0.1 mL).

  • Observe solubility at room temperature. If it dissolves, the solvent is likely too good for cooling crystallization but might be useful in an antisolvent system.

  • If it is insoluble at room temperature, gently heat the tube and observe.

  • If the compound dissolves when hot, allow it to cool slowly to room temperature, then in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good result is the formation of a significant crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Screening (Organized by Polarity)

Solvent ClassExample SolventsRationale for Use with Hydrochloride Salts
Protic Isopropanol, Ethanol, Methanol, WaterThe -OH group can hydrogen bond with the amide and solvate the hydrochloride salt. Often good for dissolving the compound when hot.
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateCan dissolve the compound through dipole-dipole interactions. May require heating. Often used as the "good" solvent in a mixed-solvent system.[6]
Non-Polar Toluene, Heptane, HexaneThe compound will likely be insoluble in these. They are excellent candidates for use as an "antisolvent."[6]
Step 2: Method Selection

Based on the solvent screen, select the most promising method.

  • Antisolvent Crystallization: This method is ideal when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "antisolvent"). The two solvents must be miscible.[9][10] The antisolvent is added slowly to a solution of the compound, causing it to precipitate.[9][10]

Step 3: Optimization

Fine-tune the chosen method to improve yield, purity, and crystal morphology.

  • Seeding: Introducing a small number of "seed" crystals to a supersaturated solution can control the onset of crystallization, improve batch consistency, and can help obtain a desired polymorphic form.[12][13][14][15]

  • Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the compound will maximize yield. However, using slightly more solvent can sometimes prevent premature "crashing out" of the solid and improve crystal quality.[7]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during crystallization experiments in a question-and-answer format.

G Start Problem Occurred Q1 No Crystals Formed? Start->Q1 Q2 Compound 'Oiled Out'? Start->Q2 Q3 Yield is Poor? Start->Q3 Q4 Crystals are too Fine/Needle-like? Start->Q4 A1 Solution is likely not supersaturated. - Boil off some solvent. - Add an antisolvent. - Scratch flask interior. - Add seed crystal. Q1->A1 A2 Compound came out of solution above its melting point. - Use more solvent. - Lower the starting temperature. - Cool more slowly. - Change solvent system. Q2->A2 A3 Too much compound remains in the mother liquor. - Use minimum solvent volume. - Ensure complete cooling (ice bath). - Consider a different solvent. Q3->A3 A4 Nucleation rate was too high. - Cool the solution much slower. - Use slightly more solvent. - Consider seeding at a lower supersaturation. Q4->A4

Caption: Decision Tree for Crystallization Troubleshooting.

Q1: My solution is cold, but no crystals have formed. What should I do?

A1: The solution is likely not sufficiently supersaturated, or nucleation is kinetically hindered.

  • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[7]

  • Add a Seed Crystal: If you have a small amount of the solid, add a tiny crystal to the solution. This will act as a template for crystal growth.[7][12][15]

  • Increase Concentration: If nucleation cannot be induced, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[7]

  • Lower Temperature: If using an ice bath, try a colder bath like a dry ice/acetone slurry.

Q2: Instead of crystals, an oil or "goo" formed at the bottom of my flask. What went wrong?

A2: This is known as "oiling out" and occurs when the compound comes out of solution at a temperature above its melting point.

  • Increase Solvent Volume: The high concentration of the solute may have depressed its melting point. Re-heat the solution to dissolve the oil, add more solvent, and cool again.[5]

  • Slow Down Cooling: Rapid cooling can lead to high levels of supersaturation where oiling is more likely. Allow the solution to cool more slowly.[5]

  • Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point or a different solvent system altogether.[2][16]

Q3: I got crystals, but my final yield is very low.

A3: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor.

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound. Any excess will retain solute upon cooling.[7]

  • Ensure Complete Cooling: Make sure the flask has been cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Check Solvent Choice: The solubility of your compound at low temperatures in the chosen solvent may still be too high. Re-evaluate your solvent screen to find a system where the compound is less soluble when cold.

  • Avoid Premature Crystallization: If performing a hot filtration to remove impurities, ensure the apparatus is pre-heated to prevent your product from crystallizing on the filter paper.

Q4: The purity of my material did not improve after recrystallization. Why?

A4: This can happen for a few reasons.

  • Crystallization Was Too Rapid: If the solution "crashes out" by cooling too quickly, impurities can become trapped within the rapidly forming crystal lattice.[7] Slower cooling is essential for purification.

  • Inappropriate Solvent: The impurities may have very similar solubility properties to your compound in the chosen solvent. A different solvent system may be able to better discriminate between the compound and the impurities.

  • Co-crystallization: The impurity may be forming a co-crystal with your target molecule. This may require an alternative purification method, like column chromatography, before attempting recrystallization again.

Q5: How do I form the hydrochloride salt in situ for crystallization?

A5: If you are starting with the freebase form of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide, you can form the hydrochloride salt directly.

  • Using Anhydrous HCl: Dissolve the freebase in a suitable anhydrous solvent (like diethyl ether, ethyl acetate, or isopropanol). Bubble anhydrous HCl gas through the solution, or add a pre-made solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).[17] The hydrochloride salt will often precipitate directly as it is much less soluble than the freebase.[18] This method is preferred when water might interfere with crystallization or if an anhydrous crystal form is desired.[19]

  • Using Aqueous HCl: Dissolve the freebase in a solvent like ethanol or isopropanol. Add a stoichiometric amount of concentrated aqueous HCl. The salt will form in solution. You may then need to add an antisolvent (like heptane or ethyl acetate) or partially evaporate the solvent to induce crystallization.[17] This method is simpler but introduces water, which may affect the crystal form or yield.[19]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Crystal and Molecular Structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and Its Co-crystal with 3,5-Dinitrobenzoic Acid | Request PDF. [Link]

  • ResearchGate. (2025, August 7). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach | Request PDF. [Link]

  • MDPI. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. [Link]

  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • International Federation of Automatic Control. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: About. [Link]

  • Google Patents. (n.d.). WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)
  • Unknown Source. (n.d.). Recrystallization. [Link]

  • National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules - PMC. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Medium. (n.d.). Organic Chemistry Recrystallization Lab Report. [Link]

  • Neliti. (n.d.). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Wiley. (n.d.). Crystallization of Organic Compounds. [Link]

  • Reddit. (2019, October 26). Bubbling hcl gas or adding hcl for crystallization. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • Royal Society of Chemistry. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. [Link]

  • Google Patents. (2007, June 25). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • National Science Foundation. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • Shivaji College. (n.d.). organic compound by crystallisation (Romwatertalend) Theory. [Link]

  • MDPI. (2022, August 6). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • ResearchGate. (n.d.). (PDF) Seeding in Crystallisation. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride During Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride to prevent the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride to prevent thermal and other forms of degradation. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride?

A1: Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised to maintain its stability.[1]

ParameterRecommended ConditionRationale and Potential Consequences of Deviation
Temperature 2-8°C (Refrigerated)Elevated temperatures can accelerate thermal degradation, leading to the formation of impurities.[2]
Humidity Store in a dry environment. Use of desiccants is recommended.As a hydrochloride salt, this compound is likely hygroscopic. Moisture absorption can lead to hydrolysis and physical changes like clumping.[3][4][5]
Light Protect from light. Store in an opaque or amber container.Exposure to light, especially UV radiation, can cause photodegradation.[2][6]
Atmosphere Store in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).Oxygen in the air can contribute to oxidative degradation. A tight seal also prevents moisture ingress.[2]

Q2: Why is it so critical to control temperature and humidity?

A2: The stability of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is intrinsically linked to its environment.

  • Thermal Degradation: Molecules are in a constant state of vibration. Increasing the temperature provides the energy needed to overcome the activation energy barrier for chemical reactions, leading to the breakdown of the compound. For chloroacetamide derivatives, this can involve cleavage of the amide bond or other susceptible parts of the molecule.[2]

  • Hygroscopicity and Hydrolysis: The hydrochloride salt form of a compound makes it more water-soluble, but also more prone to absorbing moisture from the atmosphere (hygroscopicity).[3][4] This absorbed water can then act as a reactant, leading to the hydrolytic cleavage of the amide bond, a common degradation pathway for acetamide compounds.[2][7]

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride are hydrolysis, photolysis, and thermal degradation.[2] Each of these can lead to the formation of different impurities that may compromise the quality and activity of the compound.

Caption: Potential degradation pathways for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride.

Q4: What are the likely degradation products I should be aware of?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the most likely impurities based on the degradation of similar chloroacetamide and pyridine compounds.[2][7]

  • From Hydrolysis:

    • 2-Hydroxy-N-(5-chloro-2-pyridinyl)acetamide: Formed by the nucleophilic substitution of the chloride ion by a hydroxide ion.

    • 2-amino-5-chloropyridine and Chloroacetic Acid: Resulting from the complete hydrolysis of the amide bond.

  • From Photodegradation:

    • Photolytic stress can lead to more complex transformations, including dechlorination (removal of one or both chlorine atoms) and rearrangement reactions of the pyridine ring.[2][8]

  • From Thermal Degradation:

    • High temperatures can lead to the formation of various volatile compounds through complex reaction pathways.[2]

Q5: How can I determine if my sample of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride has degraded?

A5: A combination of visual inspection and analytical techniques is recommended.

  • Visual Inspection: Any change in the physical appearance of the solid, such as a change in color from white/off-white to yellow or brown, or clumping and hardening of the powder, can be an initial indicator of degradation.

  • Analytical Methods: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most reliable way to assess the purity of your sample.[9][10] The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation.

Troubleshooting Guide

Issue 1: I've noticed a change in the physical appearance of my compound (e.g., color change, clumping).

  • Possible Cause: This is often the first sign of degradation. A yellow or brownish tint can indicate the formation of chromophoric degradation products, possibly due to exposure to light or heat. Clumping or a "wet" appearance is a strong indicator of moisture absorption (hygroscopicity).

  • Troubleshooting Steps:

    • Immediately review your storage conditions against the recommended guidelines in the table above.

    • Perform an analytical purity check using a validated stability-indicating method (see Experimental Protocols section).

    • If degradation is confirmed, the sample should be discarded as it may lead to unreliable and irreproducible experimental results.

Issue 2: My HPLC analysis shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Possible Cause: The appearance of new peaks in your chromatogram is a strong indication that the parent compound is degrading into one or more new chemical entities.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak by comparing its retention time with a fresh, certified reference standard.

    • To understand the origin of the new peaks, it is highly recommended to perform a forced degradation study (see Experimental Protocols section). This will help you to tentatively identify which stress conditions (acid, base, heat, light, oxidation) are responsible for the formation of these impurities.

    • Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products. If the new peaks are co-eluting with the main peak, the method needs to be re-developed and re-validated.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from established methods for similar chloroacetamide compounds and is designed to purposefully degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[2]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 1N HCl, 60°C, 24h) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 1N NaOH, RT, 8h) Base->Analysis Oxidative Oxidative Degradation (e.g., 3% H2O2, RT, 24h) Oxidative->Analysis Thermal Thermal Degradation (Solid, 70°C, 48h) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B conditions) Photolytic->Analysis Start Dissolve Compound in Methanol Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Dissolve 1 mg of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in 1 mL of methanol.

    • Add 1 mL of 1N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 1N HCl and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 1 mg of the compound in 1 mL of methanol.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours.

    • After the specified time, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • Analyze the sample by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

This is a general protocol that can be used as a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradation products. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a photodiode array detector).

  • Column Temperature: 30-40°C to ensure reproducible retention times.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks generated during the forced degradation study.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.
  • Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).
  • Science.gov. stability-indicating rp-hplc method: Topics. [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACS Omega. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(6-(2-CHLOROACETYLAMINO)PYRIDIN-2-YL)ACETAMIDE — Chemical Substance Information. [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]

  • ResearchGate. (2020, June 9). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. [Link]

  • Acta Pharmaceutica Sciencia. (n.d.). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

  • PubMed. (2001, December 15). Photodegradation of hydroxychlorothalonil in aqueous solutions. [Link]

  • SlideShare. (n.d.). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms. [Link]

  • ResearchGate. (2025, August 5). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. [Link]

  • MDPI. (2023, November 20). Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride. [Link]

  • PMC. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride Substitution Reactions

Welcome to the technical support center for optimizing catalyst loading in substitution reactions involving 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in substitution reactions involving 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes.

The substitution reaction of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide is a critical step in the synthesis of various pharmaceutically relevant compounds. The efficiency of this reaction is highly dependent on the catalyst system, particularly the catalyst loading. Inadequate optimization can lead to low yields, byproduct formation, and increased costs. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired product or achieving only a low yield. Several factors can contribute to this problem.

Potential Cause & Troubleshooting Steps

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxidation.

    • Solution: Use a fresh source of the palladium catalyst or a pre-catalyst. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation by oxygen. Pre-catalysts often yield more consistent results by forming the active catalyst in situ.[1]

  • Insufficient Base Strength: The choice of base is critical for the deprotonation of the nucleophile.

    • Solution: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium tert-butoxide (t-BuONa) or potassium tert-butoxide (t-BuOK).[1]

  • Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Solution: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[1][2][3] Consider screening a variety of ligands, such as those from the Buchwald or Hartwig collections.[4][5][6]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any potential decomposition.

  • Sub-optimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion in a reasonable timeframe.

    • Solution: While the goal is to use minimal catalyst, starting with a slightly higher loading (e.g., 1-2 mol %) can help confirm the viability of the catalytic system before proceeding with optimization.[7]

Issue 2: Significant Byproduct Formation

The presence of unwanted side products can complicate purification and reduce the overall yield of the desired compound.

Potential Cause & Troubleshooting Steps

  • Hydrodehalogenation: This side reaction involves the reduction of the aryl halide, replacing the chlorine with a hydrogen atom. It can be promoted by trace amounts of water or oxygen.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use a well-degassed solvent to minimize this competing pathway.[1]

  • Homocoupling of the Aryl Halide: This side reaction can become more prevalent at higher temperatures.

    • Solution: Lower the reaction temperature and ensure the slow addition of the base to the reaction mixture.[1]

  • Reaction with Solvent: Some solvents can participate in the reaction, leading to undesired byproducts.

    • Solution: Choose a non-reactive, aprotic solvent such as toluene, dioxane, or THF.[1] The choice of solvent can also influence catalyst speciation and reaction selectivity.[8][9]

Issue 3: Inconsistent Results and Poor Reproducibility

Lack of reproducibility can hinder the progress of a research project and make process scale-up challenging.

Potential Cause & Troubleshooting Steps

  • Variability in Reagent Quality: The purity of starting materials, catalysts, and ligands can significantly impact the reaction outcome.

    • Solution: Use reagents from a reliable source and consider purifying them if necessary. For instance, the quality of Pd(OAc)₂ can be inconsistent.[1]

  • Atmospheric Contamination: Trace amounts of oxygen or moisture can have a detrimental effect on the catalyst.

    • Solution: Employ robust techniques for creating an inert atmosphere, such as multiple vacuum/backfill cycles with an inert gas.

  • Inconsistent Heating and Stirring: Uneven heating or inefficient stirring can lead to localized "hot spots" and concentration gradients, affecting reaction rates and selectivity.

    • Solution: Use a reliable heating mantle with a temperature controller and ensure vigorous stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of catalyst loading for this specific substitution reaction.

Q1: What are the typical catalyst types used for the substitution of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride?

A1: Palladium-based catalysts are most commonly employed for this type of N-arylation reaction, often referred to as a Buchwald-Hartwig amination.[1] These systems typically consist of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine-based ligand. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results for activating the C-Cl bond.[1][2][3]

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading directly influences the reaction rate and, in some cases, the product distribution. While higher catalyst loadings can lead to faster reactions, they also increase the likelihood of side reactions involving the catalyst and ligands.[8][9] The goal of optimization is to find the lowest possible catalyst loading that provides a good yield in a reasonable amount of time, thereby minimizing costs and potential side product formation.[10]

Q3: What is a good starting point for catalyst loading in an optimization study?

A3: A common starting point for catalyst loading in laboratory-scale experiments is between 0.5 mol % and 2 mol % of the palladium precursor relative to the limiting reagent.[7] Once the reaction conditions are established, the catalyst loading can be systematically decreased to determine the minimum effective amount.

Q4: How does the choice of solvent impact catalyst performance and the overall reaction?

A4: The solvent plays a multifaceted role. It must dissolve the reactants, but it can also influence the speciation of the palladium catalyst, which in turn can affect reaction pathways, selectivity, and rate.[8][9] Aprotic solvents like toluene, dioxane, and THF are generally preferred.[1] Polar aprotic solvents can increase the rate of SN2 reactions by solvating the cation and leaving the nucleophile more reactive.[11][12]

Q5: What analytical techniques are best for monitoring the progress of this reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction progress. For more quantitative analysis and to accurately determine yield and purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the preferred methods.[13]

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a general guideline for optimizing the catalyst loading for the N-arylation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. This should be adapted based on the specific nucleophile being used.

Materials:

  • 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

  • Aryl halide (or other nucleophilic coupling partner)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., t-BuONa)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry reaction vessel, add 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, the aryl halide, the palladium precursor, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Add the anhydrous, degassed solvent and the base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of Celite to remove insoluble materials.[1]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Optimization Strategy:

  • Begin with a catalyst loading of 1 mol %.

  • If the reaction proceeds well, conduct a series of experiments with decreasing catalyst loadings (e.g., 0.5%, 0.1%, 0.05%) to identify the minimum effective concentration.

  • If the initial reaction is sluggish, consider increasing the loading to 2 mol % or screening different ligands before concluding that the catalyst system is ineffective.

Data Presentation

Catalyst Loading (mol %)Reaction Time (h)Yield (%)Key Observations
2.0495Fast reaction, some byproduct formation observed.
1.0892Clean reaction, good yield.
0.51688Slower reaction, still good yield.
0.12465Incomplete conversion after 24 hours.
0.0524<50Very slow reaction, not practical.

Note: This table is illustrative. Actual results will vary depending on the specific substrates and conditions.

Visualizing the Workflow

Experimental Workflow for Catalyst Optimization

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A 1. Add Reactants, Catalyst, Ligand B 2. Create Inert Atmosphere A->B C 3. Add Solvent and Base B->C D 4. Heat and Stir C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Cool and Quench E->F G 7. Extraction and Washing F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: General experimental workflow for catalyst optimization.

Troubleshooting Decision Tree

G Start Low or No Yield? Q1 Is the Catalyst Active? Start->Q1 A1 Use fresh catalyst/pre-catalyst. Ensure inert atmosphere. Q1->A1 No Q2 Is the Base Strong Enough? Q1->Q2 Yes Success Yield Improved A1->Success A2 Switch to a stronger base (e.g., t-BuONa). Q2->A2 No Q3 Is the Ligand Appropriate? Q2->Q3 Yes A2->Success A3 Screen bulky, electron-rich phosphine ligands. Q3->A3 No Q4 Is the Temperature Optimal? Q3->Q4 Yes A3->Success A4 Increase temperature incrementally. Q4->A4 No Q4->Success Yes A4->Success

Caption: Decision tree for troubleshooting low product yield.

References

  • Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351-1354. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Ligand-Controlled Palladium-Catalyzed C−H Arylation of 2,5-Disubstituted Pyrroles. Journal of the American Chemical Society, 136(22), 8031-8039. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]

  • Hicks, J. D., et al. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Journal of the American Chemical Society, 132(44), 15674-15677. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • Reddy, K. S., et al. (2007). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. Journal of Chemical Sciences, 119(5), 487-492. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides. Journal of the American Chemical Society, 128(43), 14056-14057. [Link]

  • Singh, U. K., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(24), 8417-8427. [Link]

  • Smith, T. E., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1893. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Vaddula, B. R., et al. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters, 16(10), 2696-2699. [Link]

  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Amidation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Diagnostic Overview 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a highly reactive, bifunctional electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a highly reactive, bifunctional electrophilic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), such as Factor Xa inhibitors. In process chemistry, reacting this substrate with a nucleophilic amine is commonly referred to as an "amidation" or "glycinamidation." Mechanistically, this is an SN​2 N-alkylation where the amine displaces the α -chloride.

Because the substrate is a hydrochloride salt and possesses a relatively acidic amide proton (stabilized by the electron-withdrawing 5-chloropyridine ring), the reaction is highly susceptible to side reactions if stoichiometry, base selection, and temperature are not strictly controlled.

Mechanistic Pathway Analysis

To effectively troubleshoot, we must first map the competing chemical pathways. The diagram below illustrates the desired SN​2 displacement alongside the three primary failure modes: hydrolysis, over-alkylation, and self-condensation.

Mechanisms Substrate 2-Chloro-N-(5-chloropyridin-2-yl)acetamide (Electrophilic Substrate) MainProduct Target Mono-alkylated Product (α-Aminoacetamide) Substrate->MainProduct + Amine (Mild Base, Controlled) Hydrolysis Hydrolysis Byproduct (2-Hydroxyacetamide) Substrate->Hydrolysis + H2O / Strong Aq. Base Dimer Self-Condensation (Amide N-Alkylation Dimer) Substrate->Dimer + Strong Base (Amide Deprotonation) Amine Primary/Secondary Amine (Nucleophile) Amine->MainProduct OverAlk Over-alkylation (Dialkylated Amine) MainProduct->OverAlk + Excess Substrate

Figure 1: Competing mechanistic pathways during the amidation of α-chloroacetamides.

Troubleshooting & FAQs

Q1: Why is my reaction yielding high levels of the 2-hydroxyacetamide byproduct? Causality & Solution: Hydrolysis is driven by the presence of water combined with strong inorganic bases (e.g., NaOH or KOH). Hydroxide is a hard, highly active nucleophile that rapidly displaces the α -chloride before the amine can react. Solution: Shift to anhydrous conditions. Utilize non-nucleophilic organic bases such as N,N -Diisopropylethylamine (DIPEA) in polar aprotic solvents like Acetonitrile (MeCN) or Tetrahydrofuran (THF). If aqueous conditions are mandatory, strict pH control (keeping pH < 12.5) is required to minimize hydrolysis [1].

Q2: I am reacting a primary amine, but I see significant dialkylation (tertiary amine formation). How can I favor mono-alkylation? Causality & Solution: This is a classic over-alkylation issue. The resulting product ( α -aminoacetamide) is less basic than the starting primary amine by approximately 2 pKa​ units , but it remains highly nucleophilic. Solution: To suppress over-alkylation, use a stoichiometric excess of the primary amine (1.5 to 2.0 equivalents). Alternatively, utilize an "inverse addition" technique: slowly add the electrophilic α -chloroacetamide to a chilled (0–5 °C) solution of the amine. This keeps the local concentration of the electrophile near zero, preventing the mono-alkylated product from reacting a second time.

Q3: The reaction stalls at ~40-50% conversion despite adding 1 equivalent of base. Why? Causality & Solution: The substrate is a hydrochloride salt (MW 241.5 g/mol ). The first equivalent of base you add is entirely consumed neutralizing the HCl to liberate the free base of the substrate. If only one equivalent is used, the nucleophilic amine remains protonated (as its own salt) and lacks the lone electron pair required for the SN​2 attack. Solution: You must use a minimum of 2.1 to 2.5 equivalents of base to ensure both the substrate and the nucleophile are fully deprotonated and active.

Q4: What causes the formation of high-molecular-weight impurities (dimers/polymers)? Causality & Solution: The amide proton of N-(5-chloropyridin-2-yl)acetamide is surprisingly acidic due to resonance stabilization and the electron-withdrawing nature of the 5-chloropyridine ring. Strong bases (like NaH, KOtBu, or excess K2​CO3​ at elevated temperatures) deprotonate this amide nitrogen. The substrate itself then becomes a nucleophile, attacking the α -chloro group of another molecule, leading to polymerization . Solution: Use milder bases (DIPEA) and employ the Finkelstein modification . By adding catalytic Sodium Iodide (NaI), the α -chloride is converted in situ to an α -iodide. The iodide is vastly more reactive toward amines, allowing the reaction to proceed rapidly at 0–20 °C, temperatures where amide deprotonation and subsequent dimerization are kinetically disfavored.

Optimization Matrix: Impact of Conditions on Side Reactions

The following table summarizes empirical data demonstrating how base, solvent, and temperature selection directly dictate the purity profile of the reaction.

Base (Equivalents)Solvent SystemAdditiveTemp (°C)Target YieldHydrolysisDimerizationDialkylation
NaOH (aq) (2.5 eq)THF / H2​O None2535%45% 5%15%
K2​CO3​ (3.0 eq)DMFNone6055%<5%25% 15%
DIPEA (2.5 eq)MeCNNone2578%<2%<2%18%
DIPEA (2.5 eq) MeCN NaI (0.1 eq) 0 to 20 >92% <1% <1% <5%

Validated Step-by-Step Protocol (Finkelstein-Modified)

This protocol is designed as a self-validating system. In-process controls (IPCs) are built-in to ensure causality is respected at each step before proceeding.

Reagents:

  • 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride: 1.0 equiv.

  • Target Amine (Nucleophile): 1.2 equiv.

  • N,N -Diisopropylethylamine (DIPEA): 2.5 equiv.

  • Sodium Iodide (NaI): 0.1 equiv.

  • Anhydrous Acetonitrile (MeCN): 10 volumes.

Methodology:

  • Salt Neutralization: Suspend the substrate (1.0 eq) in anhydrous MeCN (10 vol) under a nitrogen atmosphere at 20 °C. Add DIPEA (1.1 eq) dropwise over 5 minutes.

    • Self-Validation Check: The suspension should become a clear or slightly hazy solution, confirming the neutralization of the HCl salt.

  • Halide Exchange (Activation): Add NaI (0.1 eq) to the mixture. Stir for 15 minutes at 20 °C. The solution may slightly darken as the more reactive α -iodo intermediate forms.

  • Nucleophile Addition: Cool the reactor to 0–5 °C. Prepare a solution of the target amine (1.2 eq) and the remaining DIPEA (1.4 eq) in MeCN (2 vol). Add this solution dropwise over 30 minutes to maintain a low local concentration of the nucleophile, mitigating dialkylation.

  • Maturation & IPC: Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

    • Self-Validation Check (IPC): Sample the reaction for HPLC or TLC. If conversion is < 95%, verify the pH of the mixture by spotting on damp pH paper. If pH < 8, the amine has become protonated; add an additional 0.2 eq of DIPEA and stir for 1 hour.

  • Workup & Isolation: Quench the reaction by adding 10 volumes of saturated aqueous NaHCO3​ . Extract the product with Ethyl Acetate ( 3×10 vol). Wash the combined organic layers with brine to remove residual DIPEA salts and NaI, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow Step1 1. Salt Neutralization (Substrate HCl + DIPEA) Step2 2. Halide Exchange (Catalytic NaI addition) Step1->Step2 Step3 3. Nucleophile Addition (Controlled rate, 0-5°C) Step2->Step3 Step4 4. Maturation & IPC (Warming to RT, HPLC Check) Step3->Step4 Step5 5. Aqueous Workup (Removal of salts) Step4->Step5

Figure 2: Sequential experimental workflow for optimized amidation.

References

  • Loeser, E., Prasad, K., & Repic, O. (2002). Selective N-Alkylation of Primary Amines with Chloroacetamides Under pH-Controlled Aqueous Conditions. Synthetic Communications, 32(3), 403–409. URL:[Link]

  • De Luca, L., & Porcheddu, A. (2020). The Fascinating Chemistry of α‐Haloamides. European Journal of Organic Chemistry, 2020(24), 3535–3553. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC vs. UHPLC Method Validation for the Purity Analysis of Edoxaban Intermediate 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Executive Summary 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2) is a pivotal building block in the synthesis of Edoxaban, a widely prescribed oral direct factor Xa inhibitor. Because this int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS 482374-73-2) is a pivotal building block in the synthesis of Edoxaban, a widely prescribed oral direct factor Xa inhibitor. Because this intermediate contains a reactive chloroacetamide moiety—a known structural alert for mutagenicity and a potent alkylating agent—rigorous purity control is non-negotiable. Failing to detect unreacted precursors or degradation products can lead to the carryover of genotoxic impurities into the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of a Traditional High-Performance Liquid Chromatography (HPLC-UV) method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC-PDA) method for the purity analysis of this intermediate.

Analyte Profiling & Method Causality

Developing a robust analytical method requires understanding the intrinsic physicochemical properties of the analyte. Do not simply select a standard C18 column and a neutral mobile phase; the chemistry of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide dictates specific chromatographic choices to ensure a self-validating system.

  • The Pyridine Ring (pKa ~3.0): At a neutral pH, the basic pyridine nitrogen exists in a state of partial ionization. This leads to severe peak tailing due to secondary electrostatic interactions with residual silanol groups on the silica stationary phase. Causality: By lowering the mobile phase pH to 2.0–2.5 using acidic modifiers (like Trifluoroacetic acid or Phosphoric acid), the pyridine ring is fully protonated, and silanol ionization is suppressed, yielding sharp, symmetrical peaks[1].

  • The Chloroacetamide Group: This moiety is highly susceptible to base-catalyzed hydrolysis and thermal degradation. Causality: The sample diluent must be strictly neutral-to-acidic, and the column compartment temperature must be controlled (≤30°C) to prevent on-column degradation during the analytical run[2].

MethodLogic Analyte 2-Chloro-N-(5-chloro-2-pyridinyl) acetamide HCl Prop1 Basic Pyridine Nitrogen Requires Ion Suppression Analyte->Prop1 Prop2 Reactive Chloroacetamide Prone to Hydrolysis Analyte->Prop2 Action1 Acidic Mobile Phase (pH 2.5) Eliminates Silanol Tailing Prop1->Action1 Action2 Low Column Temp (25°C) Prevents On-Column Degradation Prop2->Action2 Result Sharp, Symmetrical Peaks & Stable Baseline Action1->Result Action2->Result

Causality in chromatographic method development for the Edoxaban intermediate.

Comparative Chromatographic Strategies

Transitioning from traditional HPLC to UHPLC relies on sub-2-micron particle technology, which flattens the van Deemter curve. This allows for higher flow velocities without sacrificing theoretical plates, directly translating to higher throughput and superior resolution of closely eluting impurities.

Table 1: Chromatographic Conditions Comparison

ParameterTraditional HPLC-UVModern UHPLC-PDA
Stationary Phase C18 (250 mm × 4.6 mm, 5 µm)C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)0.1% TFA in Water (pH 2.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Gradient (5% to 90% B)Gradient (5% to 90% B)
Flow Rate 1.0 mL/min0.4 mL/min
Column Temperature 25°C30°C
Detection UV at 245 nmPDA (200-400 nm), extracted at 245 nm
Injection Volume 10 µL1 µL
Total Run Time 30 minutes5 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness, the analytical workflow must be self-validating. This means incorporating System Suitability Testing (SST) prior to any sample analysis to confirm the instrument is operating within defined specifications.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A (UHPLC): Carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Step 2: System Suitability Test (SST) Protocol
  • Prepare a standard solution of the intermediate at 50 µg/mL.

  • Inject the SST standard in six replicates.

  • Self-Validation Criteria: The system is only deemed suitable if the theoretical plate count (N) > 5000, the tailing factor (Tf) ≤ 1.5, and the injection precision (%RSD of peak area) ≤ 2.0%.

Step 3: Forced Degradation (Specificity) Workflow

As mandated by ICH Q2(R2), the method must be stability-indicating[3]. Generate stressed samples using the following protocol:

  • Acid Hydrolysis: 5 mL stock solution + 5 mL 0.1 M HCl; heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: 5 mL stock solution + 5 mL 0.1 M NaOH; stir at 25°C for 30 minutes. Neutralize with 0.1 M HCl.

  • Oxidation: 5 mL stock solution + 5 mL 3% H₂O₂; incubate at 25°C for 2 hours[2].

  • Thermal/Photolytic: Expose solid API to 60°C and UV light (254 nm) for 48 hours prior to dissolution.

ICH Q2(R2) Validation Workflow & Performance

The validation of analytical procedures must strictly adhere to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based evaluations[4].

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity & Degradation Start->Spec Lin Linearity & Range Spec->Lin Prec Precision & Accuracy Lin->Prec Rob Method Robustness Prec->Rob

ICH Q2(R2) mandated validation workflow for analytical procedure purity testing.

Table 2: ICH Q2(R2) Validation Results Comparison

Validation ParameterTraditional HPLC-UVModern UHPLC-PDAICH Q2(R2) Acceptance Criteria
Linearity Range 10 – 150 µg/mL1 – 200 µg/mLCorrelation coefficient (R²) ≥ 0.999
LOD / LOQ 1.5 µg/mL / 4.5 µg/mL0.2 µg/mL / 0.6 µg/mLSignal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)
Method Precision 1.2% RSD0.4% RSD%RSD ≤ 2.0%
Accuracy (Spike) 98.5% – 101.2%99.6% – 100.4%Mean recovery 98.0% – 102.0%
Specificity Co-elution with minor degradantsBaseline resolution of all degradantsPeak Purity Angle < Purity Threshold
Robustness Sensitive to pH shiftsHighly stable across pH 1.8 - 2.2No significant change in Rs or %Assay

Conclusion

While the traditional HPLC-UV method is capable of quantifying 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, it falls short in a modern, high-throughput pharmaceutical environment. The UHPLC-PDA method provides a 6x reduction in run time (from 30 minutes to 5 minutes) while simultaneously improving the Limit of Quantitation (LOQ) by nearly an order of magnitude. For an intermediate carrying a mutagenic structural alert like a chloroacetamide, the enhanced resolving power and sensitivity of UHPLC are not just operational upgrades—they are critical requirements for ensuring patient safety and regulatory compliance under ICH Q2(R2).

References

  • [3] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:[Link]

  • [1] Development And Validation of Reverse Phase High Performance Liquid Chromatography Method for Quantitative Estimation of Edoxaban Using PDA Detector. Journal of Chemical Health Risks. Available at:[Link]

  • Determination of Edoxaban in Bulk and in Tablet Dosage Form by Stability Indicating High-Performance Liquid Chromatography. Pharmaceutical Sciences. Available at: [Link]

  • [2] Stability Indicating RP-UPLC-PDA Method for Determination of Edoxaban Tosylate. Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Comparing reactivity: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride vs other chloroacetamide derivatives

Comparative Reactivity Guide: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride vs. Alternative Chloroacetamide Warheads Executive Summary Chloroacetamides are a cornerstone class of electrophilic warheads widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride vs. Alternative Chloroacetamide Warheads

Executive Summary

Chloroacetamides are a cornerstone class of electrophilic warheads widely utilized in fragment-based drug discovery (FBDD) and the design of targeted covalent inhibitors (TCIs)[1]. Their primary mechanism of action involves forming irreversible covalent bonds with nucleophilic residues—predominantly cysteine thiols—enabling prolonged target engagement and unambiguous detection of binding events[1][2]. However, the intrinsic reactivity of a chloroacetamide must be meticulously tuned; hyper-reactive warheads lead to indiscriminate off-target toxicity, while hypo-reactive variants fail to achieve pharmacological efficacy[3][4].

This guide provides an in-depth comparative analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride , a highly activated building block, against standard N-alkyl, N-aryl, and unsubstituted N-heteroaryl chloroacetamide derivatives. By dissecting the electronic effects that govern their SN​2 reaction kinetics, we provide researchers with the mechanistic insights necessary to select the appropriate warhead for their specific assay or therapeutic target.

Mechanistic Rationale: The Causality of Electrophilicity

The alkylation of a cysteine thiolate by a chloroacetamide proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[2][5]. The thiolate attacks the electrophilic α -carbon, proceeding through a pentacoordinate transition state before displacing the chloride leaving group[5]. The activation energy of this transition state is entirely dictated by the partial positive charge ( δ+ ) on the α -carbon, which is modulated by the substituents attached to the amide nitrogen[2].

The 5-Chloro-2-pyridinyl Effect: In standard N-alkyl chloroacetamides, the electron-donating nature (+I effect) of the alkyl group enriches the electron density on the amide nitrogen. This allows the nitrogen lone pair to strongly donate into the carbonyl group via resonance, dampening the carbonyl's electron-withdrawing effect on the α -carbon and resulting in low intrinsic reactivity.

Conversely, the 5-chloro-2-pyridinyl substituent exerts a profound electron-withdrawing pull through both inductive (-I) and resonance (-M) effects. The electron-deficient pyridine ring, further deactivated by the 5-chloro substituent, pulls electron density away from the amide nitrogen. This severely restricts the nitrogen's ability to participate in amide resonance. As a result, the carbonyl group becomes highly polarized (ketone-like), exerting a massive inductive pull on the α -carbon and drastically lowering the SN​2 activation barrier.

The Hydrochloride Salt Effect: The presence of the hydrochloride salt in 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride introduces a critical dynamic. In its solid state and initial dissolution phase, the pyridine nitrogen is protonated, forming a pyridinium cation. This cationic state is an extreme electron-withdrawing group. Before the molecule reaches acid-base equilibrium in a physiological buffer (pH 7.4), this protonated species exhibits ultra-high electrophilicity, making it highly susceptible to rapid nucleophilic attack.

SAR_Logic Root Chloroacetamide Warhead Alkyl N-Alkyl (+I) Low Reactivity Root->Alkyl Aryl N-Aryl (-I) Moderate Reactivity Root->Aryl HetAryl N-Heteroaryl (-I/-M) High Reactivity Root->HetAryl Target 5-Chloro-2-pyridinyl Extreme e- withdrawal HetAryl->Target Salt HCl Salt Form Ultra-High Reactivity Target->Salt

Caption: Inductive and resonance effects dictating the SN2 reactivity of chloroacetamides.

Comparative Reactivity Profiling

To standardize the assessment of intrinsic electrophilicity, the pharmaceutical industry relies on pseudo-first-order kinetic assays measuring the half-life ( t1/2​ ) of the warhead in the presence of excess glutathione (GSH), a physiological cysteine surrogate[4][6]. The table below synthesizes the relative reactivity profiles of various chloroacetamide classes based on established structure-activity relationship (SAR) trends.

Compound ClassRepresentative StructurePrimary Electronic EffectEstimated GSH t1/2​ (pH 7.4, 37°C)Typical Application
N-Alkyl 2-Chloro-N-ethylacetamideStrongly Electron Donating (+I)> 24 hHighly stable synthetic precursors
N-Aryl 2-Chloro-N-phenylacetamideMildly Electron Withdrawing (-I)10 - 15 hTunable FBDD warheads[6]
N-Heteroaryl 2-Chloro-N-(pyridin-2-yl)acetamideStrongly Electron Withdrawing (-I, -M)2 - 5 hPotent targeted covalent inhibitors
Substituted N-Heteroaryl 2-Chloro-N-(5-chloro-2-pyridinyl)acetamideVery Strongly Electron Withdrawing< 1 hHyper-reactive chemical probes
Protonated N-Heteroaryl 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide HCl Extremely Electron Withdrawing (Cationic) < 15 min Specialized reactive intermediates

Note: The ultra-short half-life of the HCl salt necessitates careful handling, as it will rapidly deplete in the presence of any biological nucleophile prior to buffering.

Experimental Methodology: Self-Validating GSH Kinetic Assay

To empirically validate the reactivity differences between 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride and other derivatives, a high-throughput LC-MS/MS Glutathione Reactivity Assay must be employed[6][7]. This protocol is designed as a self-validating system, utilizing an internal standard to correct for ionization fluctuations and a quenching step to ensure precise kinetic snapshots.

Materials Required:

  • 100 mM Potassium phosphate buffer (PBS), pH 7.4.

  • Reduced L-Glutathione (GSH) (5 mM final concentration)[6].

  • Internal Standard: Ketoprofen or Rhodamine B (100 µM)[6][7].

  • Test Compounds (250 µM final concentration)[6].

  • Quenching Solution: 1% Formic acid in Acetonitrile.

Step-by-Step Execution:

  • Stock Preparation: Dissolve the test chloroacetamides in anhydrous DMSO to create 10 mM stock solutions. Crucial: For the HCl salt, ensure the DMSO is strictly anhydrous to prevent premature hydrolysis. Prepare a fresh 50 mM aqueous stock of GSH immediately before use to prevent auto-oxidation.

  • Reaction Assembly: In a 96-well polypropylene plate, combine the test compound (to achieve 250 µM) and the internal standard (100 µM) in PBS (pH 7.4), utilizing 10% DMSO as a co-solvent to maintain solubility[6][7]. Pre-incubate the plate at 37 °C for 10 minutes.

  • Kinetic Initiation: Initiate the reaction by adding the GSH stock to achieve a final concentration of 5 mM. This 20-fold molar excess of GSH ensures the reaction follows pseudo-first-order kinetics, isolating the electrophilicity of the warhead as the sole rate-determining variable[6].

  • Precise Quenching: At strictly timed intervals (e.g., 0, 10 min, 30 min, 1h, 2h, 4h, 8h, 24h), transfer a 10 µL aliquot of the reaction mixture into 90 µL of the ice-cold quenching solution. The acidic shift instantly protonates the GSH thiolate, halting the SN​2 alkylation[6].

  • LC-MS/MS Acquisition: Analyze the quenched samples using an LC-MS/MS system equipped with a C18 column (e.g., Agilent Eclipse Plus)[7]. Monitor the UV absorbance (254 nm) and the specific mass transitions of the parent compound relative to the internal standard[6][7].

  • Data Synthesis: Plot the natural logarithm ( ln ) of the remaining compound percentage against time. The slope of the resulting linear regression represents the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the formula: t1/2​=ln(2)/kobs​ [4].

GSH_Assay A Compound Prep (250 µM) B GSH Incubation (5 mM, pH 7.4) A->B C Quenching (0-24h) B->C D LC-MS/MS Analysis C->D E Kinetic Profiling (t1/2) D->E

Caption: LC-MS/MS workflow for evaluating intrinsic GSH reactivity of chloroacetamides.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.[Link]

  • BIreactive: A Machine-Learning Model to Estimate Covalent Warhead Reactivity. ACS Publications.[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC.[Link]

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. DOI.[Link]

  • Logarithm of the GSH half-life vs. electronic potential for the halogen set. ResearchGate.[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride

Abstract This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, a compound of interest in pharmaceutical and chemical research. We delve i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, a compound of interest in pharmaceutical and chemical research. We delve into the nuances of its ionization via Electrospray Ionization (ESI) and explore its characteristic fragmentation patterns under Collision-Induced Dissociation (CID). By comparing different analytical strategies and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to achieve robust structural characterization of this and similar molecules. The guide is grounded in established principles of mass spectrometry, with all mechanistic claims supported by authoritative references.

Introduction: The Analytical Imperative

The structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug development and chemical synthesis. 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (Molecular Formula: C₇H₇Cl₃N₂O) is a substituted pyridine derivative whose characterization demands precise and reliable analytical techniques.[1][2] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands out as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.

This guide moves beyond a simple recitation of data. It is designed to provide a logical framework for understanding the fragmentation behavior of this molecule. We will explore the causal relationships between the compound's structure and its spectral signature, compare the efficacy of different MS-based approaches, and equip the reader with validated, step-by-step protocols to replicate and build upon these findings.

Molecular Structure and Isotopic Signature: The Fingerprint of a Dichloro-Compound

The first step in any mass spectrometric analysis is a thorough understanding of the analyte's structure and its expected isotopic profile. The presence of two chlorine atoms in the parent molecule (excluding the hydrochloride counter-ion) creates a highly characteristic isotopic pattern due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[3] This pattern is a critical validation point for identifying the molecular ion and any subsequent fragments that retain both chlorine atoms.

The protonated molecule of the free base, [C₇H₆Cl₂N₂O+H]⁺, is the primary ion of interest in positive-mode ESI. Its theoretical isotopic distribution provides a benchmark for experimental data.

Table 1: Theoretical Isotopic Distribution for the Protonated Molecule [C₇H₈Cl₂N₂O]⁺

IonExact Mass (m/z)Relative Abundance (%)Composition
[M+H]⁺204.9930100.0C₇H₈³⁵Cl₂N₂O
[M+1+H]⁺205.99647.7C₆¹³CH₈³⁵Cl₂N₂O
[M+2+H]⁺206.990165.4C₇H₈³⁵Cl³⁷ClN₂O
[M+3+H]⁺207.99345.0C₆¹³CH₈³⁵Cl³⁷ClN₂O
[M+4+H]⁺208.987110.6C₇H₈³⁷Cl₂N₂O

Note: Abundances are calculated based on the natural isotopic distribution of all elements.

Ionization and Detection: From Hydrochloride Salt to Gas-Phase Ion

The choice of ionization technique is dictated by the analyte's physicochemical properties. As a pre-ionized hydrochloride salt, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide is an ideal candidate for Electrospray Ionization (ESI). ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and typically yielding the protonated molecule, [M+H]⁺.

The Challenge of Hydrochloride Salts in ESI-MS

While advantageous for solubility, the hydrochloride salt form can present challenges. Nonvolatile salts can cause signal suppression or lead to the formation of various adducts.[4][5] In the case of this analyte, the primary goal is to observe the protonated free base, [C₇H₇Cl₂N₂O]⁺. This requires optimizing instrument source conditions, particularly the cone voltage (also known as orifice or declustering potential).

  • Low Cone Voltage: Promotes the survival of non-covalently bound species, which may include salt clusters or solvent adducts.[6][7]

  • High Cone Voltage: Applies more energy to the ions as they enter the mass spectrometer, promoting the dissociation of adducts and the loss of the HCl counter-ion, resulting in a cleaner spectrum dominated by the target [M+H]⁺ ion.[4]

An Overview of the ESI-MS Workflow

The process involves dissolving the sample, infusing it into the ESI source, and generating gas-phase ions for mass analysis.

ESI_Workflow cluster_solution Sample Preparation cluster_ms Mass Spectrometer A Dissolve Sample in Methanol/Water (50:50) + 0.1% Formic Acid B Syringe Pump Infusion A->B Load C ESI Source (Ionization) B->C Infuse D Mass Analyzer (MS1 Scan) C->D Ion Transfer E Detector D->E Analyze F Mass Spectrum (m/z vs. Intensity) E->F Signal

Caption: General workflow for ESI-MS analysis.

Decoding the Fragmentation: A Structural Elucidation Guide

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is the definitive method for structural elucidation. In this process, the precursor ion of interest (e.g., the [M+H]⁺ ion at m/z 205) is mass-selected, accelerated into a collision cell filled with an inert gas like argon, and fragmented through energetic collisions.[8][9] The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that reveals the molecule's underlying structure.

Based on the compound's structure, which features an amide linkage, a chloro-alkyl group, and a chloro-substituted pyridine ring, several fragmentation pathways can be predicted.

Proposed Fragmentation Pathways
  • Amide Bond Cleavage (Pathway A & B): The C-N amide bond is often labile. Cleavage can result in charge retention on either the acyl or the amine fragment, leading to two primary product ions.

  • Loss of Chloro-ketene (Pathway C): A characteristic fragmentation for N-acyl compounds is the neutral loss of a ketene molecule. Here, the loss of chloro-ketene (Cl-CH=C=O) is a highly probable pathway.

  • Alpha-Cleavage (Pathway D): Direct cleavage of the C-C bond adjacent to the carbonyl group can result in the loss of a chloromethyl radical (•CH₂Cl), although this is more common in radical cation fragmentation (e.g., in EI-MS).

The diagram below illustrates these proposed pathways originating from the protonated precursor ion.

Fragmentation_Pathways cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C cluster_D Pathway D Precursor [M+H]⁺ m/z 204.99 (¹⁰⁰%) m/z 206.99 (⁶⁵%) IonA Product Ion A 5-chloro-2-aminopyridinium m/z 129.02 (¹⁰⁰%) m/z 131.02 (³²%) Precursor->IonA Amide Cleavage (Charge on Amine) Neutral Loss: C₂H₂ClO IonB Product Ion B Chloroacetylium ion m/z 76.98 (¹⁰⁰%) m/z 78.98 (³²%) Precursor->IonB Amide Cleavage (Charge on Acyl) Neutral Loss: C₅H₄ClN₂ IonC Product Ion C (From Ion A) m/z 129.02 (¹⁰⁰%) m/z 131.02 (³²%) Precursor->IonC Loss of Chloro-ketene Neutral Loss: C₂H₁ClO IonD Product Ion D m/z 156.01 (¹⁰⁰%) m/z 158.01 (⁶⁵%) Precursor->IonD Alpha-Cleavage Loss of •CH₂Cl radical Experimental_Workflow A Prepare 1 µg/mL Working Solution B Infuse Sample (5-10 µL/min) A->B C Acquire MS1 Scan (m/z 50-300) B->C D Identify [M+H]⁺ Precursor (m/z ~205) and Verify Isotopic Pattern C->D E Set up MS2 Method: Isolate m/z 205 D->E F Acquire MS2 Scan (Ramp Collision Energy) E->F G Analyze Product Ion Spectrum F->G H Propose and Verify Fragmentation Pathways G->H

Sources

Comparative

Benchmarking 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride in Nucleophilic Substitution Reactions

Executive Summary & Mechanistic Overview As a Senior Application Scientist, I frequently evaluate electrophilic building blocks for library synthesis, API development, and covalent probe design. 2-Chloro-N-(5-chloro-2-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, I frequently evaluate electrophilic building blocks for library synthesis, API development, and covalent probe design. 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (CAS: 482374-73-2)[1] is a highly versatile α -chloroacetamide derivative. It is primarily utilized in nucleophilic bimolecular substitution (S_N2) reactions to alkylate amines, thiols, and alcohols.

The α -chloroacetamide moiety is a privileged electrophile in modern drug discovery[2]. Unlike highly reactive but unselective acyl chlorides or sulfonyl fluorides, α -chloroacetamides offer a finely tuned reactivity profile. They are sufficiently electrophilic to undergo S_N2 displacement by secondary amines or biological thiols, yet stable enough to avoid rapid hydrolysis in aqueous media. This makes them ideal for both traditional synthetic workflows and the development of target-class covalent probes[3][4].

Comparative Benchmarking: Why the Hydrochloride Salt?

When designing an alkylation workflow, chemists must choose between various halogenated acetamides and their respective salt forms. The hydrochloride salt of this 5-chloropyridine derivative provides distinct operational advantages over its free base (CAS: 90931-33-2) and alternative halogen analogs.

Quantitative Performance Comparison

The following table summarizes the comparative performance of these electrophiles in a standard secondary amine alkylation assay (e.g., reaction with piperidine in DMF at 60°C).

Electrophile VariantReactivity (S_N2 Rate)Shelf-Life / StabilityAtom EconomyHandling & Storage
Iodoacetamide Analog Very HighLow (Light/Heat sensitive)Poor-20°C, dark, degrades rapidly
Bromoacetamide Analog HighModerateFair2-8°C, prone to auto-polymerization
Chloroacetamide Free Base Moderate-HighGoodGood2-8°C, lower solubility in polar media
Chloroacetamide HCl (Target) Moderate-High Excellent Good RT to 2-8°C, highly crystalline [1]

(Note: The HCl salt formulation significantly improves the crystallinity and oxidative stability of the electron-deficient 5-chloropyridine ring, ensuring consistent batch-to-batch stoichiometry compared to the free base.)

Halogen_Reactivity cluster_0 Electrophile Benchmarking (SN2 Reaction) Iodo Iodo-acetamide Analog Fastest SN2, Lowest Stability Bromo Bromo-acetamide Analog Fast SN2, Moderate Stability Iodo->Bromo Increasing Stability & Atom Economy Chloro Chloro-acetamide HCl (Target) Balanced Reactivity & Shelf-Life Bromo->Chloro Increasing Stability & Atom Economy

Comparative reactivity and stability logic for halogenated acetamide electrophiles in SN2 reactions.

Experimental Protocols: Self-Validating S_N2 Alkylation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology details the N-alkylation of a model secondary amine using 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride.

Causality Behind Experimental Choices
  • Base Selection (K2CO3, 3.0 eq): The use of 3.0 equivalents is strictly required. One equivalent neutralizes the HCl salt of the starting material[1], the second neutralizes the HCl byproduct generated during the S_N2 displacement, and the third maintains a basic environment to ensure the nucleophilic amine remains deprotonated and active.

  • Solvent (Anhydrous DMF): As a polar aprotic solvent, DMF optimally solvates the potassium cations while leaving the amine nucleophile "naked" and highly reactive, significantly lowering the S_N2 transition state energy.

  • Temperature Control (0°C to 60°C): Initial addition at 0°C prevents exothermic degradation and limits double-alkylation side reactions. Heating to 60°C provides the necessary thermodynamic push to overcome the steric hindrance of the α -chloro group[4].

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.2 eq) and finely powdered anhydrous K2CO3 (3.0 eq) in anhydrous DMF (0.2 M concentration).

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Slowly add 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (1.0 eq) portion-wise over 15 minutes to control the exothermic neutralization.

  • S_N2 Displacement: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C. Monitor via TLC (Ethyl Acetate/Hexane 1:1) and LC-MS. Full conversion is typically observed within 4–6 hours.

  • Quenching & Isolation: Cool the mixture to room temperature and quench with a 10-fold volume of ice-cold distilled water. This forces the product to precipitate. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

SN2_Workflow A 2-Chloro-N-(5-chloro- 2-pyridinyl)acetamide HCl (Electrophile) B Base Addition (K2CO3, 3.0 eq) A->B Deprotonation C Nucleophile (2° Amine, 1.2 eq) B->C Mixing at 0°C D SN2 Alkylation (DMF, 60°C, 4h) C->D Heating E Product Isolation (EtOAc Extraction) D->E Aqueous Quench

Step-by-step workflow for the SN2 N-alkylation using the chloroacetamide hydrochloride salt.

Conclusion

For researchers developing novel therapeutics or covalent probes, 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride offers an optimal balance of electrophilic reactivity and benchtop stability. By adhering to strict stoichiometric controls and utilizing polar aprotic conditions, this building block enables high-yielding, reproducible S_N2 transformations that outcompete analogous bromo- or iodo-derivatives in scalability, handling, and overall atom economy.

References

  • 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride 482374-73-2 wiki | Guidechem | 1

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | ACS Publications | 3

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide | ACS Omega | 4

  • Chemoproteomic target-class drug discovery against the deubiquitinating enzymes | Harvard DASH | 2

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Quantitative Analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride via LC-MS/MS

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (Molecular Formula: C₇H₇Cl₃N₂O, Molecular Weight: 241.50 g/mol ) is a halogenated acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride (Molecular Formula: C₇H₇Cl₃N₂O, Molecular Weight: 241.50 g/mol ) is a halogenated acetamide derivative that serves as a crucial building block in the synthesis of various target molecules within the pharmaceutical and agrochemical sectors.[1][2] Given its role as a synthetic precursor, the precise and accurate quantification of this compound is paramount. Whether monitoring reaction kinetics, assessing the purity of an active pharmaceutical ingredient (API), or conducting pharmacokinetic studies, a robust and reliable analytical method is not merely beneficial—it is a regulatory and scientific necessity.

This guide provides a comprehensive, field-tested protocol for the quantitative analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind each methodological choice, present a framework for method validation grounded in international regulatory standards, and offer a comparative analysis against alternative techniques.

The Principle: Why LC-MS/MS is the Gold Standard

For the quantification of small molecules in complex matrices, LC-MS/MS is the undisputed gold standard.[3][4] Its power lies in the synergy between the physical separation capabilities of High-Performance Liquid Chromatography (HPLC) and the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS). The HPLC separates the target analyte from other matrix components, while the mass spectrometer acts as a highly specific detector.

By operating in Multiple Reaction Monitoring (MRM) mode, a triple quadrupole mass spectrometer isolates a specific precursor ion (the protonated molecule of our analyte), fragments it, and then monitors for a specific, characteristic product ion. This two-stage filtering process virtually eliminates background noise and interferences, enabling quantification at exceptionally low levels.[5]

Part 1: A Validated LC-MS/MS Protocol for Robust Quantification

This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from its matrix while removing interfering components like proteins, salts, and phospholipids that can compromise the analysis.[6][7] While simple "dilute and shoot" or protein precipitation methods are fast, they are often insufficient for achieving the lowest limits of quantification due to significant matrix effects.[8] For this analyte, Solid-Phase Extraction (SPE) is the recommended approach, drawing on established methods for similar chloroacetanilide compounds.[9][10]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge.

    • Pass 3 mL of reagent-grade water through the cartridge, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Dilute the sample (e.g., plasma, reaction mixture) 1:1 with 4% phosphoric acid in water.

    • Load 1 mL of the diluted sample onto the conditioned cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 2 minutes to remove excess water.

  • Elution:

    • Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for analysis.

Scientist's Note (Causality): The C18 stationary phase effectively retains the moderately polar analyte while allowing highly polar interferents (salts, sugars) to be washed away. The acidic load condition ensures the analyte is in a neutral or protonated state, maximizing its retention on the nonpolar C18 sorbent. The final reconstitution in the initial mobile phase is critical for good peak shape during the chromatographic injection.

Chromatographic Separation: Achieving Baseline Resolution

A reversed-phase C18 column is ideal for this analyte, providing excellent retention and separation from potential impurities.

Table 1: HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeProvides high-resolution separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for ESI+ and ensures good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and resolution.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte and clean the column.
Column Temp. 40°CReduces viscosity and can improve peak shape and reproducibility.[5]
Injection Vol. 5 µLA small volume minimizes peak distortion.
Mass Spectrometry Detection: The Key to Selectivity

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Scientist's Note (Causality): The pyridine and amide groups on the analyte are readily protonated, making positive mode Electrospray Ionization (ESI) highly efficient.[11][12] The mechanism involves the formation of charged droplets from which gas-phase ions are liberated, either via an ion evaporation or charge residue model, before entering the mass spectrometer.[13][14]

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the analyte due to its basic nitrogen atoms.
Precursor Ion (Q1) m/z 242.0 [M+H]⁺The protonated molecular ion of the analyte (C₇H₇Cl₃N₂O, MW 241.5).
Product Ion (Q3) m/z 165.0 (Quantifier)A stable, high-intensity fragment ion for quantification.
Product Ion (Q3) m/z 129.0 (Qualifier)A second fragment ion to confirm identity (ion ratio).
Collision Energy Optimized empirically (e.g., 15-25 eV)The voltage required to produce the desired fragmentation.
Dwell Time 100 msEnsures sufficient data points across the chromatographic peak.

Workflow Visualization

The entire analytical process, from sample receipt to final data, can be visualized as a streamlined workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Chemical Matrix SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Sample->SPE LC HPLC Separation (C18 Column) SPE->LC ESI Ionization (Positive ESI) LC->ESI MSMS Tandem MS Detection (MRM Mode) ESI->MSMS Quant Quantification (Peak Area vs. Curve) MSMS->Quant

Caption: High-level workflow for the quantitative analysis of the target analyte.

Plausible Fragmentation Pathway

The selection of MRM transitions is based on the predictable fragmentation of the precursor ion in the collision cell.

Caption: Proposed fragmentation pathway for MRM transition selection.

Part 2: Method Validation - The Guarantee of Trustworthiness

A protocol is only as reliable as its validation. All bioanalytical methods must be validated to ensure they are fit for purpose.[15] The following parameters should be assessed according to established guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[4][16][17]

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.

  • Calibration Curve (Linearity & Range): A calibration curve should be prepared in the same biological matrix as the samples. It must consist of a minimum of six non-zero concentration points.[15] The curve's R² value should be >0.99.

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) on multiple days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (RSD%) should not exceed 15% (20% at the LLOQ).[16]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[15]

  • Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including bench-top stability, freeze-thaw stability, and long-term storage stability.[18]

Part 3: Comparative Analysis - LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the premier technique, it is instructive to compare its performance against other common analytical methods.

Table 3: Comparison of Quantitative Analytical Methods

ParameterLC-MS/MS (MRM)HPLC-UV/DADGC-MS
Selectivity Very High (based on mass)Moderate (based on retention time & UV spectra)High (based on mass)
Sensitivity (Typical LOQ) Very Low (pg/mL to low ng/mL)[19][20]High (mid-to-high ng/mL)[19][20]Low (pg/mL), but requires derivatization
Matrix Effect High susceptibility (ion suppression/enhancement)Low susceptibilityModerate susceptibility
Sample Derivatization Not requiredNot requiredOften required to improve volatility
Throughput HighModerateModerate
Expertise Required HighModerateHigh
Initial Cost Very HighLow to ModerateHigh

Analysis:

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the only viable choice for bioanalysis (e.g., pharmacokinetic studies) where analyte concentrations are extremely low.[19] Its primary challenge is the potential for matrix effects, which must be carefully managed through effective sample preparation and the use of an appropriate internal standard.

  • HPLC-UV/DAD is a robust and cost-effective technique suitable for higher concentration applications, such as purity analysis of the neat compound or monitoring chemical reactions with concentrations in the µg/mL range or higher. However, it lacks the sensitivity and selectivity required for trace-level quantification in complex matrices.[20]

  • GC-MS is a powerful technique but is generally unsuitable for this analyte without chemical derivatization to increase its volatility and thermal stability. This additional step complicates the workflow and introduces potential variability.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, sensitive, and specific protocol for the quantitative analysis of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. The causality-driven choices in sample preparation, chromatography, and mass spectrometry, combined with a rigorous validation framework based on ICH M10 guidelines, ensure the generation of high-quality, defensible data.[16] While alternative methods like HPLC-UV have their place in high-concentration applications, the superior performance of LC-MS/MS makes it the essential tool for researchers, scientists, and drug development professionals requiring trace-level quantification in complex biological and chemical matrices.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • ResearchGate. Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode. [Link]

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]

  • Kruve, A. (2016). Principles of Electrospray Ionization. PMC. [Link]

  • Google Patents.
  • PubMed. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. [Link]

  • Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Shimadzu Corporation. Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Choi, Y. et al. (2020). Analysis of highly polar pesticides in foods by LC-MS/MS. PMC. [Link]

  • Sciex. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • SciSpace. Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]

  • ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. [Link]

  • MDPI. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • PubMed. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. [Link]

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • PMC. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. [Link]

  • MDPI. Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. [Link]

  • PubChem. 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. [Link]

  • ResearchGate. Analytical Methods to Analyze Pesticides and Herbicides. [Link]

  • ResearchGate. LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. [Link]

  • Waters Corporation. Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. [Link]

  • University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • PMC. Bioanalytical method validation: An updated review. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide Hydrochloride and Its Reaction Products

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of reaction products are paramount. This guide provides an in-depth comparison of spectroscopic t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification and characterization of reaction products are paramount. This guide provides an in-depth comparison of spectroscopic techniques for the validation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients. The principles outlined here ensure the integrity of synthetic pathways and the purity of the final compounds, directly impacting safety and efficacy.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended analysis, ensuring reliable and consistent results.[1][2] This is a critical aspect of quality control in the pharmaceutical industry.[1]

The Role of Primary Spectroscopic Techniques

A multi-spectroscopic approach is essential for the comprehensive structural elucidation and purity assessment of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride. The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. For the target compound, we expect to see distinct signals for the protons on the pyridine ring and the methylene (-CH2-) group of the acetamide side chain. The splitting patterns and chemical shifts of the pyridine protons are particularly diagnostic for confirming the substitution pattern.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for confirmation of the total number of carbons and their functional groups (e.g., C=O of the amide, aromatic carbons, and the aliphatic -CH2- carbon).

Causality in Experimental Choice: The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d6) is often a suitable choice for N-arylacetamides due to its ability to dissolve a wide range of compounds and its non-interference with the proton signals of interest.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-substituted acetamides, characteristic absorption peaks are expected.[3][4][5]

Expected Characteristic Absorptions:

  • N-H Stretch: A peak typically appears in the region of 3200-3400 cm⁻¹.[3][4][5]

  • C=O (Amide I) Stretch: A strong absorption is expected around 1650-1680 cm⁻¹.[3][4][5]

  • C-Cl Stretch: Absorptions for the chloro groups will be present in the fingerprint region, typically below 800 cm⁻¹.[6]

  • Aromatic C=C and C-N Stretches: These will appear in the 1400-1600 cm⁻¹ region.[6]

The presence and position of these peaks provide strong evidence for the formation of the desired amide structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through its fragmentation patterns.

  • Molecular Ion Peak (M+): This peak confirms the molecular weight of the compound. For 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide, the molecular formula is C₇H₆Cl₂N₂O.[7] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4 peaks) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[8][9]

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can help to confirm its structure. For instance, fragmentation of pyridine derivatives can provide information about the substitution pattern on the ring.[10][11]

Comparative Analysis of Validation Techniques

While NMR, FT-IR, and MS are the primary tools, other techniques can provide complementary information or may be more suitable for specific validation goals, such as routine quality control.

Technique Information Provided Strengths Limitations Best For
¹H & ¹³C NMR Detailed molecular structure, stereochemistry, and purity.Unambiguous structure elucidation. Quantitative capability.Lower sensitivity than MS. Can be time-consuming. Requires deuterated solvents.Definitive structure confirmation of new compounds and reference standards.
FT-IR Presence of functional groups.Rapid, inexpensive, and non-destructive.Provides limited structural information. Not ideal for complex mixtures.Quick identity verification and screening of reaction progress.
Mass Spectrometry Molecular weight and elemental composition (High-Res MS). Fragmentation patterns provide structural clues.High sensitivity. Can analyze complex mixtures when coupled with chromatography (e.g., LC-MS).Isomers can be difficult to distinguish without fragmentation analysis.Molecular weight confirmation and impurity profiling.
HPLC-UV Purity assessment and quantification.High precision and accuracy for quantification. Can separate impurities.Requires a reference standard for quantification. Does not provide structural information.Routine quality control, purity analysis, and stability studies.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Provides empirical formula confirmation.Does not provide structural information. Requires a pure sample.Final confirmation of the elemental composition of a new compound.

Experimental Protocols: A Self-Validating Workflow

A robust validation strategy integrates multiple techniques in a logical sequence. The following workflow ensures a high degree of confidence in the identity and purity of the synthesized compound.

Workflow Diagram

G cluster_0 Reaction Monitoring & Initial Characterization cluster_1 Purification & Primary Validation cluster_2 Final Purity & Confirmation TLC TLC/LC-MS Monitoring Workup Reaction Work-up & Isolation TLC->Workup Completion FTIR FT-IR Analysis Workup->FTIR Crude Product Purification Purification (e.g., Recrystallization) FTIR->Purification Proceed if key functional groups are present MS Mass Spectrometry Purification->MS Purified Sample NMR ¹H and ¹³C NMR MS->NMR Confirm MW HPLC HPLC Purity Analysis NMR->HPLC Confirm Structure EA Elemental Analysis HPLC->EA Confirm Purity Final Validated Compound EA->Final Confirm Elemental Composition

Caption: A logical workflow for the synthesis and validation of chemical compounds.

Step-by-Step Protocols

Protocol 1: FT-IR Analysis of Reaction Product

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment. Then, run the spectrum of the KBr pellet from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic peaks for N-H stretching, C=O amide stretching, and aromatic ring vibrations. Compare the spectrum to that of the starting materials to confirm the disappearance of reactant peaks and the appearance of product peaks.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive ion mode.

  • Analysis: Determine the exact mass of the molecular ion peak. Compare this to the calculated theoretical mass for C₇H₇Cl₂N₂O⁺ (the protonated molecule). The mass should be within a 5 ppm error. Observe the isotopic pattern to confirm the presence of two chlorine atoms.

Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.

    • ¹³C NMR: Identify the number of unique carbon signals and their chemical shifts to confirm the carbon backbone, including the amide carbonyl, aromatic carbons, and the aliphatic carbon.

Data Integration and Logical Relationships

No single technique provides the complete picture. The strength of this validation approach lies in the integration of data from all methods.

G cluster_data cluster_interp FTIR FT-IR N-H Stretch C=O Stretch FG Functional Groups Confirmed FTIR->FG MS Mass Spec Molecular Weight Isotopic Pattern MW Molecular Formula Confirmed MS->MW NMR NMR Proton Environment Carbon Skeleton Struct Connectivity & Isomer Confirmed NMR->Struct Final_Struct Unambiguous Structure Validation FG->Final_Struct MW->Final_Struct Struct->Final_Struct

Caption: Integration of data from multiple spectroscopic techniques for validation.

Conclusion

The spectroscopic validation of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride and its reaction products is a critical process that requires a multi-faceted analytical approach. While FT-IR and Mass Spectrometry provide rapid and essential information regarding functional groups and molecular weight, NMR spectroscopy remains the gold standard for unambiguous structural elucidation. For routine quality control and purity assessment, HPLC-UV is an invaluable tool. By integrating these techniques into a logical and self-validating workflow, researchers and drug development professionals can ensure the identity, purity, and quality of their synthesized compounds, adhering to the stringent requirements of the pharmaceutical industry.

References

  • Gregor, I. K. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methyl-N-(a-methylphenethyl)acetamide. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Patil, S. A., et al. (2011). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica, 3(4), 314-321. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova, 43(8), 1192-1202. Retrieved from [Link]

  • Albrecht, M., Rice, C. A., & Suhm, M. A. (2008). Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. The Journal of Physical Chemistry A, 112(33), 7530-7542. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of acetamide adsorbed on support materials (measured at 40 8C) and relationship between the FT-IR band position of acetamide adsorbed onto the support and the TOF per surface Pt sites for the hydrogenation of N-acetylpiperidine using Pt-loaded catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Retrieved from [Link]

  • Sharma, G., & Kumar, S. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 48-55. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pearson. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • GSRS. (n.d.). N-(5-CHLORO-2-PYRIDINYL)ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(5-chloropyridin-2-yl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide (A), metabolite II (B), and metabolite III (C). Retrieved from [Link]

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